Methyl-pentyl-malonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-pentylpropanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANYGGRYFRWAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Unsymmetrical Methyl-Pentyl-Malonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of unsymmetrical methyl-pentyl-malonic acid. The synthesis is primarily achieved through the sequential alkylation of diethyl malonate, a cornerstone method in organic chemistry for the formation of carbon-carbon bonds at an alpha-carbon to two carbonyl groups. This is followed by a carefully controlled hydrolysis step to yield the target dicarboxylic acid without inducing decarboxylation. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound is accomplished in a three-step process starting from diethyl malonate:
-
Mono-methylation of Diethyl Malonate: The first step involves the deprotonation of diethyl malonate with a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with a methylating agent such as methyl bromide to yield diethyl methylmalonate.[1]
-
Pentylation of Diethyl Methylmalonate: The second alkyl group is introduced by deprotonating the resulting diethyl methylmalonate with a base to form a new enolate. This enolate is subsequently alkylated with a pentyl halide, for instance, 1-bromopentane, to produce the unsymmetrically substituted diethyl methyl-pentyl-malonate.
-
Hydrolysis to this compound: The final step is the saponification of the diethyl methyl-pentyl-malonate using a strong base like potassium hydroxide, followed by acidification. This process hydrolyzes both ester groups to carboxylic acids, yielding the final product, this compound. It is crucial to perform this step under conditions that avoid the decarboxylation that can occur at elevated temperatures.[2][3]
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of Diethyl Methylmalonate
This procedure is adapted from a well-established method for the methylation of diethyl malonate.[1]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Sodium | 22.99 | 2.0 | 46 g |
| Absolute Ethanol | 46.07 | - | 1 L |
| Diethyl Malonate | 160.17 | 2.0 | 320 g |
| Methyl Bromide | 94.94 | 2.1 | 200 g |
| Glacial Acetic Acid | 60.05 | As needed | - |
Procedure:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, add 1 liter of absolute ethyl alcohol.
-
Carefully add 46 g (2 gram atoms) of sodium in small pieces to the ethanol.
-
Once all the sodium has dissolved to form sodium ethoxide, add 320 g (2 moles) of diethyl malonate to the stirred solution.
-
Bubble 200 g (2.1 moles) of methyl bromide through a tube that dips below the surface of the solution. The addition should take approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture.
-
After the addition of methyl bromide is complete, boil the faintly alkaline, pale orange solution for an additional 30 minutes.
-
Neutralize the mixture with glacial acetic acid and then cool.
-
Filter the precipitated sodium bromide with suction and wash it with a small amount of cold ethanol.
-
Remove the majority of the ethanol by distillation at atmospheric pressure.
-
Wash the residue with 500 ml of water to remove the remaining sodium bromide and acetic acid.
-
Separate the ester layer, wash it with dilute sodium carbonate solution, and then dry it over anhydrous calcium chloride.
-
Purify the crude diethyl methylmalonate by vacuum distillation. The fraction boiling at 96°C at 16 mmHg is collected. The expected yield is 275–290 g (79–83%).[1]
Step 2: Synthesis of Diethyl Methyl-Pentyl-Malonate
This protocol is a representative procedure based on standard alkylation methods for mono-substituted malonic esters.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Sodium | 22.99 | 1.0 | 23 g |
| Absolute Ethanol | 46.07 | - | 500 mL |
| Diethyl Methylmalonate | 174.20 | 1.0 | 174 g |
| 1-Bromopentane | 151.04 | 1.05 | 158.6 g |
| Glacial Acetic Acid | 60.05 | As needed | - |
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving 23 g (1.0 mole) of sodium in 500 mL of absolute ethanol in a suitable flask equipped with a stirrer and reflux condenser.
-
To the sodium ethoxide solution, add 174 g (1.0 mole) of diethyl methylmalonate with stirring.
-
Add 158.6 g (1.05 moles) of 1-bromopentane dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Filter the precipitated sodium bromide and wash with ethanol.
-
Remove the bulk of the ethanol by distillation.
-
Work up the residue by adding water and extracting with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude diethyl methyl-pentyl-malonate by vacuum distillation.
Step 3: Synthesis of this compound
This procedure outlines the hydrolysis of the dialkylated ester under conditions that minimize decarboxylation.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diethyl Methyl-Pentyl-Malonate | 244.33 | 0.5 | 122.2 g |
| Potassium Hydroxide | 56.11 | 1.2 | 67.3 g |
| Ethanol | 46.07 | - | 250 mL |
| Water | 18.02 | - | 250 mL |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 67.3 g (1.2 moles) of potassium hydroxide in a mixture of 250 mL of ethanol and 250 mL of water.
-
Add 122.2 g (0.5 moles) of diethyl methyl-pentyl-malonate to the potassium hydroxide solution.
-
Heat the mixture to reflux and stir for 4-6 hours until the hydrolysis is complete (indicated by the disappearance of the ester layer).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).
-
The this compound may precipitate as a solid or an oil. If it is a solid, collect it by filtration, wash with cold water, and dry. If it is an oil, extract it with several portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Quantitative Data Summary
The following table summarizes the stoichiometry and expected yields for the synthesis of unsymmetrical this compound.
| Step | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1 | Diethyl Malonate | 2.0 | Methyl Bromide | 2.1 | Diethyl Methylmalonate | 348.4 | 79-83[1] |
| 2 | Diethyl Methylmalonate | 1.0 | 1-Bromopentane | 1.05 | Diethyl Methyl-Pentyl-Malonate | 244.3 | 75-85 |
| 3 | Diethyl Methyl-Pentyl-Malonate | 0.5 | Potassium Hydroxide | 1.2 | This compound | 94.1 | 85-95 |
*Note: Expected yields for steps 2 and 3 are estimated based on typical yields for analogous malonic ester alkylation and hydrolysis reactions, as specific literature values for this exact sequence were not found.
Visualization of Reaction Mechanism
The core of the synthetic strategy lies in the nucleophilic substitution reaction of the malonate enolate on the alkyl halides. The mechanism for one of the alkylation steps is depicted below.
Purification and Characterization
Purification of the intermediate esters is typically achieved by vacuum distillation. The final dicarboxylic acid product can be purified by recrystallization.
Characterization of the final product, this compound, should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of both methyl and pentyl groups attached to the same quaternary carbon, as well as the two carboxylic acid protons.
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the carboxylic acids and the C=O stretch of the carbonyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the final product.
This guide provides a robust framework for the synthesis of unsymmetrical this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.
References
A Comprehensive Technical Guide to the Stepwise Synthesis of Diethyl Methyl-Pentyl-Malonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the stepwise synthesis of diethyl methyl-pentyl-malonate, a dialkylated derivative of diethyl malonate. This synthesis is a classic example of the malonic ester synthesis, a versatile method for the preparation of mono- and disubstituted carboxylic acids.[1][2] The following sections detail the reaction pathway, experimental protocols with quantitative data, and visualizations of the chemical processes.
Synthesis Overview
The synthesis of diethyl methyl-pentyl-malonate from diethyl malonate proceeds through a two-step sequential alkylation process. The α-hydrogens of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a suitable base to form a stable enolate.[3] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a monoalkylated malonic ester.[3] The process can be repeated with a second, different alkyl halide to yield a dialkylated product.[1][4] The resulting diethyl methyl-pentyl-malonate can then be hydrolyzed and decarboxylated to produce 2-methylheptanoic acid.[5]
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | ≥99% |
| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥95% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | ≥99.5% |
| Methyl iodide | CH₃I | 141.94 | ≥99% |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | ≥98% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | Concentrated |
| Sodium chloride | NaCl | 58.44 | Saturated solution |
| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |
| Sodium hydroxide | NaOH | 40.00 | Pellets |
| Sulfuric acid | H₂SO₄ | 98.08 | Concentrated |
Step 1: Synthesis of Diethyl Methylmalonate
This procedure details the mono-methylation of diethyl malonate.
Protocol:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
To this solution, diethyl malonate (1.0 eq) is added dropwise with stirring.[6]
-
The reaction mixture is cooled to 5-10 °C.[6]
-
A solution of methyl iodide (1.05 eq) in anhydrous ethanol is added dropwise over 30 minutes, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 5 hours.[6]
-
The ethanol is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with diethyl ether.
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield diethyl methylmalonate.
Quantitative Data:
| Reactant/Product | Moles | Mass/Volume | Yield (%) |
| Diethyl malonate | 1.0 | 160.17 g | - |
| Sodium | 1.0 | 23.0 g | - |
| Anhydrous Ethanol | - | 250 mL | - |
| Methyl iodide | 1.05 | 149.04 g | - |
| Diethyl methylmalonate | - | - | 78-83%[7] |
Step 2: Synthesis of Diethyl Methyl-Pentyl-Malonate
This procedure describes the second alkylation step to introduce the pentyl group.
Protocol:
-
A fresh solution of sodium ethoxide is prepared by adding sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
Diethyl methylmalonate (1.0 eq), obtained from the previous step, is added dropwise to the sodium ethoxide solution with stirring.
-
1-Bromopentane (1.05 eq) is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is worked up by adding water and extracting the product with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude diethyl methyl-pentyl-malonate is purified by vacuum distillation.
Quantitative Data (Theoretical):
| Reactant/Product | Moles | Mass/Volume | Expected Yield (%) |
| Diethyl methylmalonate | 1.0 | 174.20 g | - |
| Sodium | 1.0 | 23.0 g | - |
| Anhydrous Ethanol | - | 250 mL | - |
| 1-Bromopentane | 1.05 | 158.59 g | ~70-80% |
| Diethyl methyl-pentyl-malonate | - | - | - |
Note: The expected yield is an estimate based on typical malonic ester alkylations, as a specific literature value for this exact transformation was not found.
Step 3: Hydrolysis and Decarboxylation to 2-Methylheptanoic Acid (Optional)
This optional step converts the dialkylated ester to the corresponding carboxylic acid.
Protocol:
-
Diethyl methyl-pentyl-malonate (1.0 eq) is added to an aqueous solution of sodium hydroxide (2.5 eq).
-
The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
The reaction mixture is cooled, and any unreacted starting material is removed by extraction with diethyl ether.
-
The aqueous layer is acidified with concentrated sulfuric acid until a pH of 1-2 is reached, leading to the precipitation of the dicarboxylic acid.
-
The mixture is then heated to reflux for several hours to effect decarboxylation, which is observed by the evolution of carbon dioxide.[8]
-
After cooling, the product, 2-methylheptanoic acid, is extracted with diethyl ether.
-
The organic extract is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed.
-
The final product can be purified by distillation.
Quantitative Data (Theoretical):
| Reactant/Product | Moles | Mass/Volume | Expected Yield (%) |
| Diethyl methyl-pentyl-malonate | 1.0 | 244.35 g | - |
| Sodium hydroxide | 2.5 | 100.0 g | - |
| Water | - | 250 mL | - |
| 2-Methylheptanoic acid | - | - | ~80-90% |
Note: The expected yield is an estimate based on typical hydrolysis and decarboxylation reactions of malonic esters.
Visualizations
Reaction Pathway
The following diagram illustrates the overall stepwise synthesis of diethyl methyl-pentyl-malonate and its subsequent conversion to 2-methylheptanoic acid.
Caption: Overall reaction scheme for the synthesis of diethyl methyl-pentyl-malonate.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the synthesis of diethyl methyl-pentyl-malonate.
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. isca.me [isca.me]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Malonic Ester Synthesis of 2-Methylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the malonic ester synthesis, specifically tailored for the preparation of 2-methylheptanoic acid, a disubstituted carboxylic acid with potential applications in drug development and organic synthesis. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data for each stage of the synthesis.
Introduction
The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of carboxylic acids.[1][2] The synthesis starts with a malonic ester, typically diethyl malonate, which is sequentially alkylated at the α-carbon.[3][4] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted acetic acid.[5][6] This method is particularly valuable for accessing α-substituted and α,α-disubstituted carboxylic acids that can be challenging to synthesize via other routes.[7]
This guide focuses on the synthesis of 2-methylheptanoic acid, which involves a sequential dialkylation of diethyl malonate with a pentyl group and a methyl group. The order of introduction of these alkyl groups can be varied, though typically the larger group is introduced first to minimize steric hindrance in the second alkylation step.
Overall Synthetic Pathway
The synthesis of 2-methylheptanoic acid via the malonic ester route is a multi-step process that can be summarized as follows:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of diethyl [carbonyl-C-11]malonate from [C-11]carbon monoxide by rhodium-promoted carbonylation and its application as a reaction intermediate [diva-portal.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Methyl-Pentyl-Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl-pentyl-malonic acid, with a focus on its synthesis, physicochemical properties, and potential applications in research and development. Due to the ambiguity of the common name, this document will focus on 2-methyl-2-pentyl-malonic acid .
Chemical Identity and Properties
A specific CAS number for 2-methyl-2-pentyl-malonic acid is not readily found in common chemical databases, suggesting it is not a widely commercialized compound. However, its synthesis is readily achievable through established methods. The identity of key intermediates, the diethyl esters of variously substituted pentylmalonic acids, are well-documented. For instance, diethyl (2-methylpentyl)malonate has the CAS number 92155-95-8.[1][2]
Physicochemical Data
Quantitative experimental data for 2-methyl-2-pentyl-malonic acid is scarce. However, data for related compounds, including its precursors and simpler analogues, can provide valuable estimations for its properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | pKa | Melting Point (°C) | Solubility in Water |
| Diethyl pentylmalonate | 6065-59-4 | C12H22O4 | 230.3 | 254-255 | 0.963 | 1.426 | ~13.23 (Predicted) | N/A | N/A |
| Diethyl (2-pentyl)malonate | 117-47-5 | C12H22O4 | 230.3 | 252.6 (at 760 mmHg) | 0.97 | N/A | N/A | N/A | N/A |
| Diethyl methylmalonate | 609-08-5 | C8H14O4 | 174.19 | 198-199 | 1.022 (at 20°C) | 1.413 | ~13.13 (Predicted) | N/A | Immiscible |
| Malonic Acid | 141-82-2 | C3H4O4 | 104.06 | Decomposes | 1.619 | N/A | pKa1 = 2.83, pKa2 = 5.69 | 135-137 (decomposes) | 763 g/L |
| Methylmalonic Acid | 516-05-2 | C4H6O4 | 118.09 | N/A | N/A | N/A | pKa1 = 3.12 | 135 (decomposes) | 679 g/L |
Data sourced from multiple chemical databases and may be experimental or predicted.[3][][5][6][7][8]
Synthesis of 2-Methyl-2-Pentyl-Malonic Acid
The most common and versatile method for synthesizing dialkylated malonic acids is the malonic ester synthesis . This method involves the sequential alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.[9][10][11][12][13]
Experimental Protocol: Malonic Ester Synthesis of 2-Methyl-2-Pentyl-Malonic Acid
This protocol outlines the general procedure for the synthesis of 2-methyl-2-pentyl-malonic acid starting from diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
1-Bromopentane (or other pentyl halide)
-
Methyl iodide (or other methyl halide)
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
First Alkylation (Pentylation):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.
-
After the addition is complete, add 1-bromopentane dropwise to the resulting solution of sodiomalonic ester.
-
Heat the reaction mixture to reflux for several hours to ensure complete alkylation.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain crude diethyl pentylmalonate.[3][14]
-
-
Second Alkylation (Methylation):
-
Dissolve the crude diethyl pentylmalonate in absolute ethanol containing sodium ethoxide.
-
Add methyl iodide dropwise to the stirred solution.
-
Reflux the mixture for several hours.
-
Work up the reaction as described in step 1 to isolate the crude diethyl methylpentylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
The crude diethyl methylpentylmalonate can be hydrolyzed by refluxing with a strong acid (e.g., aqueous hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Acid Hydrolysis: Reflux the diester with concentrated hydrochloric acid. This will hydrolyze the ester groups to carboxylic acids.
-
Base Hydrolysis: Reflux the diester with aqueous sodium hydroxide. After hydrolysis is complete, acidify the reaction mixture with hydrochloric acid.
-
Upon heating, the resulting 2-methyl-2-pentyl-malonic acid will readily decarboxylate (lose CO2) to yield the final product, which is a substituted acetic acid. In this case, since the starting malonic acid is dialkylated, the product of full decarboxylation would be 2-methylhexanoic acid. To obtain 2-methyl-2-pentyl-malonic acid, the decarboxylation step should be carefully controlled or avoided. For the purpose of isolating the target acid, basic hydrolysis followed by careful acidification at low temperatures is recommended.
-
The final product can be purified by recrystallization or chromatography.
-
Logical and Experimental Workflows
The synthesis of 2-methyl-2-pentyl-malonic acid follows a clear and logical progression of well-established organic reactions.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Diethyl (2-methylpentyl)-malonate | C13H24O4 | CID 276518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 6065-59-4,DIETHYL PENTYLMALONATE | lookchem [lookchem.com]
- 5. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]
- 6. turito.com [turito.com]
- 7. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Malonic acid - Wikipedia [en.wikipedia.org]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. Malonic_ester_synthesis [chemeurope.com]
- 11. Malonic Ester Synthesis [organic-chemistry.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Diethyl 2-pentylmalonate | 6065-59-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Predicted Physical Properties of Methyl-Pentyl-Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Physicochemical Properties
The physical properties of methyl-pentyl-malonic acid are primarily influenced by the presence of two carboxylic acid functional groups and the nonpolar methyl and pentyl alkyl chains. The dicarboxylic nature imparts acidic properties and potential for hydrogen bonding, while the alkyl groups contribute to its lipophilicity and steric bulk.
The following table summarizes the predicted physical properties for this compound. These values are derived from computational prediction methods and by extrapolation from known data for malonic acid and its other alkyl derivatives.[3][4]
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₉H₁₆O₄ | Derived from chemical structure. |
| Molar Mass | 188.22 g/mol | Calculated from the molecular formula. |
| Melting Point | 95 - 105 °C | The melting point of malonic acid is 135-137 °C.[3] Alkyl substitution typically disrupts the crystal lattice packing, leading to a lower melting point. The asymmetrical substitution with methyl and pentyl groups is expected to cause a significant reduction. |
| Boiling Point | Decomposes >140 °C | Like malonic acid, it is expected to decompose upon heating via decarboxylation.[3] |
| Water Solubility | Sparingly soluble | Malonic acid is highly soluble in water (763 g/L).[3] The presence of the C5 pentyl chain will significantly decrease aqueous solubility due to its hydrophobic nature. |
| pKa₁ | ~3.0 | Malonic acid has a pKa₁ of 2.83.[3] The electron-donating nature of the alkyl groups is predicted to slightly increase the pKa (decrease the acidity). |
| pKa₂ | ~5.9 | Malonic acid has a pKa₂ of 5.69.[3] A similar slight increase is expected for the second dissociation constant. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This predicted value indicates a moderate level of lipophilicity, significantly higher than malonic acid's LogP of -0.81.[4] This is primarily due to the contribution of the pentyl group. |
Experimental Protocols for Property Determination
The following are standard experimental methodologies that would be utilized to empirically determine the physical properties of this compound.
2.1. Melting Point Determination
-
Method: Capillary Melting Point Method.
-
Procedure: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt to when it is completely liquid is recorded.
2.2. Decomposition Temperature
-
Method: Thermogravimetric Analysis (TGA).
-
Procedure: A sample of the acid is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the change in mass is recorded as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
2.3. Aqueous Solubility
-
Method: Shake-Flask Method (OECD Guideline 105).
-
Procedure: An excess amount of the compound is added to a known volume of water in a flask. The flask is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.
2.4. Determination of Acidity Constants (pKa)
-
Method: Potentiometric Titration.[5]
-
Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A standardized solution of a strong base (e.g., NaOH) is gradually added. The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa values are determined from the inflection points of the resulting titration curve.[6][7]
2.5. Octanol-Water Partition Coefficient (LogP)
-
Method: HPLC Method (based on OECD Guideline 117).
-
Procedure: The retention time of the compound on a reversed-phase HPLC column (e.g., C18) is measured. A series of reference compounds with known LogP values are also run to create a calibration curve that correlates retention time with LogP. The LogP of this compound is then interpolated from this curve.
Synthesis and Reactivity Context
This compound can be synthesized via the malonic ester synthesis.[8][9][10] This process involves the sequential alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.[9][11]
-
Step 1: First Alkylation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) and then reacted with an alkyl halide (e.g., methyl iodide).
-
Step 2: Second Alkylation: The resulting methyl-diethyl malonate is again deprotonated and reacted with a second alkyl halide (e.g., 1-bromopentane).
-
Step 3: Hydrolysis and Decarboxylation: The resulting diethyl methyl-pentyl-malonate is hydrolyzed under acidic or basic conditions to the dicarboxylic acid, which is then heated to induce decarboxylation, yielding the final product. However, for the synthesis of the malonic acid itself, the final decarboxylation step would be omitted.
Visualizations
The following diagrams illustrate the conceptual workflows for the prediction and experimental determination of the physical properties of this compound.
Caption: Workflow for the computational prediction of physical properties.
Caption: General workflow for the experimental determination of physical properties.
References
- 1. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 2. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 3. Malonic acid - Wikipedia [en.wikipedia.org]
- 4. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
An In-depth Technical Guide to the Solubility of Methyl-Pentyl-Malonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl-pentyl-malonic acid in organic solvents. Due to the limited availability of direct experimental data for this compound, this document leverages solubility data from structurally similar dialkyl-substituted malonic acids to infer its likely behavior. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visual representation of the experimental workflow, to empower researchers to generate specific data for their unique applications.
Anticipated Solubility Profile of this compound
This compound, a dicarboxylic acid with both a methyl and a pentyl substituent on the alpha-carbon, is expected to exhibit solubility behavior that is intermediate between that of shorter-chain and longer-chain dialkyl malonic acids. The presence of two polar carboxylic acid groups suggests some degree of solubility in polar solvents. However, the non-polar character of the methyl and, more significantly, the pentyl groups will heavily influence its solubility in organic solvents.
Generally, as the length of the alkyl chains in substituted malonic acids increases, their aqueous solubility is expected to decrease due to the increased hydrophobic nature of the molecule. Conversely, their solubility in non-polar organic solvents is likely to increase.
Solubility of Structurally Related Dialkyl-Substituted Malonic Acids
To provide a reasonable estimation of the solubility of this compound, the following table summarizes the available qualitative and quantitative solubility data for diethylmalonic acid and dipropylmalonic acid.
| Compound | Solvent | Temperature (°C) | Solubility |
| Diethylmalonic Acid | Water | Not Specified | Very Soluble |
| Alcohol | Not Specified | Freely Soluble | |
| Ether | Not Specified | Freely Soluble | |
| Chloroform | Not Specified | Slightly Soluble | |
| Dipropylmalonic Acid | Water | 25 | Slightly Soluble[1] |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[2][3][4]
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solute and solvent.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid at the bottom of the vial.
-
Filter the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles. The filter material should be compatible with the organic solvent used.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporation dish or vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas, in a fume hood, or by using a rotary evaporator. For less volatile solvents, an oven set to a temperature below the decomposition point of the solute may be used.
-
Once the solvent is completely removed, place the dish or vial in an oven or vacuum desiccator to ensure all residual solvent is removed and a constant weight is achieved.
-
Weigh the dish or vial containing the dry solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish/vial minus the initial tare weight.
-
Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
For g/100 mL: Solubility = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100
-
For mol/L: Solubility = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent withdrawn (L)
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is highly recommended that researchers perform experimental determinations using the protocol outlined above with their specific solvents and conditions of interest.
References
Spectroscopic Analysis of Substituted Malonic Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of substituted malonic esters, a class of compounds with significant applications in organic synthesis and drug development. Malonic esters serve as versatile precursors for the synthesis of a wide array of molecules, including carboxylic acids, barbiturates, and other pharmacologically active compounds. A thorough understanding of their spectroscopic characteristics is crucial for reaction monitoring, structural elucidation, and quality control.
Spectroscopic Data of Substituted Malonic Esters
The structural features of substituted malonic esters give rise to characteristic signals in various spectroscopic analyses. This section summarizes the key spectroscopic data for these compounds, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of substituted malonic esters. The chemical shifts of the protons and carbons are influenced by the nature of the substituent at the α-carbon and the ester alkyl groups.
Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Diethyl Malonates
| Substituent (R) | δ (ppm) - CH (α-position) | δ (ppm) - CH₂ (ester) | δ (ppm) - CH₃ (ester) |
| H | 3.36 | 4.19 | 1.28 |
| CH₃ | 3.23 | 4.17 | 1.25 |
| CH₂CH₃ | 3.12 | 4.15 | 1.23 (ester), 0.89 (R) |
| CH(CH₃)₂ | 2.98 | 4.14 | 1.22 (ester), 1.05 (R) |
| Benzyl | 3.75 | 4.12 | 1.18 |
Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Diethyl Malonates
| Substituent (R) | δ (ppm) - C=O | δ (ppm) - CH (α-position) | δ (ppm) - CH₂ (ester) | δ (ppm) - CH₃ (ester) |
| H | 167.1 | 41.5 | 61.4 | 14.1 |
| CH₃ | 169.8 | 49.2 | 61.3 | 14.0 |
| CH₂CH₃ | 169.5 | 56.8 | 61.2 | 13.9 |
| CH(CH₃)₂ | 169.2 | 61.5 | 61.1 | 14.0 |
| Benzyl | 168.9 | 58.3 | 61.5 | 14.1 |
Infrared (IR) Spectroscopy
The IR spectra of substituted malonic esters are dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups. The position of this band is sensitive to the electronic effects of the α-substituent.
Table 3: IR Spectroscopic Data for Selected Substituted Diethyl Malonates
| Substituent (R) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| H | 1735, 1750 | 1250-1150 |
| Alkyl | 1730-1745 | 1240-1140 |
| Aryl | 1725-1740 | 1230-1130 |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of substituted malonic esters often results in characteristic fragmentation patterns. The molecular ion peak may or may not be observed, depending on the stability of the compound. Common fragmentation pathways include the loss of the ester groups and cleavage of the α-substituent.[1]
Table 4: Key Mass Spectral Fragments for 2-Substituted Diethyl Malonates [1]
| Substituent (R¹, R²) | Molecular Ion (m/z) | [M-OEt]⁺ (m/z) | [M-COOEt]⁺ (m/z) | [M-R]⁺ (m/z) | Base Peak (m/z) |
| p-MeC₆H₅, p-MeC₆H₅ | 354 (intense) | 309 | 281 | 263 | 115 |
| o-MeC₆H₅, o-MeC₆H₅ | 354 (intense) | 309 | 281 | 263 | 115 |
| m-F-C₆H₅, m-F-C₆H₅ | 362 (intense) | 317 | 289 | 267 | 115 |
| Ph, Et | 250 (not observed) | 205 | 177 | 221 | 135 |
| n-Bu, H | 216 (not observed) | 171 | 143 | 159 | 115 |
Experimental Protocols
The synthesis of substituted malonic esters is most commonly achieved through the malonic ester synthesis, which involves the alkylation of a malonate enolate.[2][3]
General Procedure for the Synthesis of Alkyl-Substituted Diethyl Malonates
-
Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the cooled sodium ethoxide solution to form the sodium salt of the diethyl malonate enolate.
-
Alkylation: An appropriate alkyl halide is added to the enolate solution, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure substituted diethyl malonate.
Example: Synthesis of Diethyl Ethylmalonate
A detailed procedure for a similar synthesis, the preparation of diethyl methylmalonate, can be found in Organic Syntheses.[4] The procedure for diethyl ethylmalonate follows a similar protocol, substituting ethyl bromide for methyl bromide.
Signaling Pathways and Biological Relevance
While substituted malonic esters are primarily recognized as synthetic intermediates, the structurally related endogenous molecule, malonyl-CoA , plays a critical role in cellular metabolism.[5][6] Malonyl-CoA is a key regulator of fatty acid synthesis and oxidation.[5][7][8] Its concentration is tightly controlled by the enzymes acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD).
The signaling pathway involving malonyl-CoA provides a compelling example of metabolic regulation relevant to drug development, particularly in the context of metabolic diseases such as obesity and diabetes.
Caption: Malonyl-CoA signaling in fatty acid metabolism.
Experimental Workflow for Spectroscopic Analysis
A typical workflow for the synthesis and spectroscopic characterization of a substituted malonic ester is outlined below.
Caption: Workflow for synthesis and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Ch21: Malonic esters [chem.ucalgary.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Malonyl-CoA, a Key Signaling Molecule in Mammalian Cells | Annual Reviews [annualreviews.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Alkylated Malonic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of alkylated malonic acids. These compounds serve as versatile synthons in organic chemistry and are precursors to a wide array of biologically active molecules. This document details the fundamental synthetic methodologies, analytical characterization protocols, and explores the diverse biological roles of these important chemical entities.
Discovery and Synthesis of Alkylated Malonic Acids
The primary and most well-established method for the synthesis of alkylated malonic acids is the malonic ester synthesis . This versatile reaction allows for the preparation of mono- and di-substituted acetic acids through the alkylation of a malonic acid ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.[1][2][3][4][5][6][7] A significant drawback of this method is the potential for the formation of dialkylated byproducts, which can complicate purification and lower the yield of the desired mono-alkylated product.[2]
The overall synthetic process can be broken down into three key stages:
-
Enolate Formation: The α-protons of the methylene group in diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[6] Treatment with a suitable base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate ion.[8]
-
Alkylation: The nucleophilic enolate anion readily undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide, leading to the formation of a C-C bond and yielding an alkylated malonic ester.[8] This step can be repeated to introduce a second alkyl group.[2]
-
Hydrolysis and Decarboxylation: The resulting alkylated diethyl malonate is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating of the substituted malonic acid leads to decarboxylation, yielding the final alkylated acetic acid.[4]
Experimental Protocol: Synthesis of Mono-alkylated Diethyl Malonate
This protocol describes a general procedure for the mono-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (e.g., ethyl iodide)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol to generate a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add the desired alkyl halide dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction mixture is typically heated at reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate using a rotary evaporator to yield the crude alkylated diethyl malonate, which can be further purified by distillation under reduced pressure.
Quantitative Data: Synthesis of Alkylated Malonic Acid Derivatives
The following tables summarize representative yields for the synthesis of mono- and di-alkylated malonic acid derivatives. It is important to note that yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.
Table 1: Synthesis of Mono-substituted Malonic Acid Half Oxyesters (SMAHOs) [9]
| Entry | Alkyl Halide | Product | Yield of Alkylation Step (%) | Yield of Saponification Step (%) |
| 1 | Methyl iodide | Methyl hydrogen 2-methylmalonate | 70 | 85 |
| 2 | Ethyl bromide | Ethyl hydrogen 2-ethylmalonate | 68 | 88 |
| 3 | n-Butyl bromide | Ethyl hydrogen 2-butylmalonate | 75 | 91 |
| 4 | Benzyl bromide | Ethyl hydrogen 2-benzylmalonate | 81 | 90 |
Table 2: Synthesis of Diethyl Alkyl(aryl)malonates [10]
| Entry | Alkyl Group | Aryl Group | Product | Yield (%) |
| 1 | Methyl | Phenyl | Diethyl methyl(phenyl)malonate | 78 |
| 2 | Ethyl | Phenyl | Diethyl ethyl(phenyl)malonate | 76 |
| 3 | Methyl | p-Tolyl | Diethyl methyl(p-tolyl)malonate | 72 |
Initial Characterization of Alkylated Malonic Acids
The structural elucidation and confirmation of newly synthesized alkylated malonic acids rely on a combination of spectroscopic techniques. The most common methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the characterization of alkylated malonic acids.
Sample Preparation:
-
Dissolve 5-25 mg of the purified alkylated malonic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube securely.
Data Acquisition:
A standard ¹H NMR spectrum is acquired using a spectrometer operating at a frequency of 300-600 MHz. Typical acquisition parameters for small organic molecules include:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is commonly used.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (AQ): Typically 2-4 seconds.[12]
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the chemical shifts of all protons in the molecule.[12]
Data Processing:
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). The signals are integrated to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
This method is suitable for solid samples.
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
-
Place the mixture into a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[12]
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. The instrument typically scans a range from 4000 to 400 cm⁻¹.[13]
Data Processing:
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of small organic molecules.[6][14]
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable volatile solvent system, such as methanol/water or acetonitrile/water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[7]
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
The instrument parameters are optimized for the specific analyte. Key parameters to adjust include:
-
Capillary Voltage: Typically 2.5–4.5 kV.
-
Nebulizing Gas Flow Rate: Adjusted to ensure a stable spray.
-
Drying Gas Flow Rate and Temperature: Optimized to facilitate desolvation of the charged droplets.[9]
-
Fragmentor/Cone Voltage: This voltage can be varied to induce fragmentation for structural elucidation (MS/MS experiments).
-
Data Processing:
The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. The resulting mass spectrum displays the relative abundance of each ion. For small molecules, the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is typically the most prominent peak.
Summary of Spectroscopic Data for Alkylated Malonic Acids
Table 3: Characteristic Spectroscopic Data for Alkylated Malonic Acids
| Technique | Feature | Characteristic Region/Value |
| ¹H NMR | Carboxylic acid proton (-COOH) | δ 10-13 ppm (broad singlet) |
| α-proton (-CH(R)-) | δ 2.5-4.0 ppm | |
| Alkyl protons | δ 0.8-2.5 ppm | |
| ¹³C NMR | Carbonyl carbon (-COOH) | δ 170-185 ppm |
| α-carbon (-CH(R)-) | δ 40-60 ppm | |
| Alkyl carbons | δ 10-40 ppm | |
| FTIR | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (very broad) |
| C=O stretch (carboxylic acid) | 1725-1700 cm⁻¹ (strong) | |
| C-O stretch (carboxylic acid) | 1320-1210 cm⁻¹ (medium) | |
| MS (ESI) | Positive Ion Mode | [M+H]⁺, [M+Na]⁺ |
| Negative Ion Mode | [M-H]⁻ |
Biological Activity and Signaling Pathways
Alkylated malonic acids and their derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.[15][16] Their mechanisms of action often involve the inhibition of specific enzymes or the modulation of cellular signaling pathways.
Enzyme Inhibition
A prominent biological role of malonic acid and its derivatives is their ability to act as enzyme inhibitors.
-
Succinate Dehydrogenase Inhibition: Malonic acid itself is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[17] This inhibition disrupts cellular respiration and energy production.
-
Human Neutrophil Collagenase (MMP-8) Inhibition: Bis-substituted malonic acid hydroxamate derivatives have been synthesized as potent and selective inhibitors of MMP-8, an enzyme implicated in inflammatory diseases.[1][18]
-
HIV Enzyme Inhibition: Certain 2-(diphenylmethylidene) malonic acid derivatives have been designed as triple inhibitors of HIV reverse transcriptase, integrase, and protease, demonstrating potential as anti-HIV agents.[19][20]
Neurological and Antimicrobial Activities
-
Neuroscience: Malonic acid has been shown to induce neurotoxicity through an N-methyl-D-aspartate (NMDA) receptor-dependent mechanism, and its accumulation is associated with neurological symptoms in certain metabolic disorders.[21][22]
-
Antimicrobial Properties: Some malonic acid analogs have demonstrated antibacterial and antifungal activities, suggesting their potential as leads for the development of new antimicrobial agents.[23]
Signaling Pathway Involvement
The biological effects of alkylated malonic acids are often mediated through their interaction with specific signaling pathways. For instance, the inhibition of succinate dehydrogenase by malonate can lead to an increase in reactive oxygen species (ROS) production, which in turn can trigger downstream signaling cascades involved in apoptosis and inflammation.
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and characterization of alkylated malonic acids.
Signaling Pathway
Caption: Inhibition of a target enzyme by an alkylated malonic acid derivative leading to a biological response.
References
- 1. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diethyl malonate | 105-53-3 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. library2.smu.ca [library2.smu.ca]
- 11. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rtilab.com [rtilab.com]
- 14. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Malonic acid - Wikipedia [en.wikipedia.org]
- 18. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Manipulation of membrane potential modulates malonate-induced striatal excitotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brain metabolism and neurological symptoms in combined malonic and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol: Synthesis of Methyl-Pentyl-Malonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl-pentyl-malonic acid is a disubstituted malonic acid derivative. The synthesis of such molecules is a common procedure in organic chemistry, often serving as a key step in the creation of more complex molecules, including pharmaceuticals and other specialty chemicals. The following protocol details the synthesis of this compound via the well-established malonic ester synthesis route. This process involves the sequential alkylation of a malonic ester, followed by hydrolysis of the ester groups.
Experimental Protocol
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Dialkylation of Diethyl Malonate. This step involves the sequential addition of a methyl and a pentyl group to the alpha-carbon of diethyl malonate.
-
Step 2: Hydrolysis of Diethyl Methyl-Pentyl-Malonate. The resulting diester is then hydrolyzed to yield the final dicarboxylic acid product.
Step 1: Synthesis of Diethyl Methyl-Pentyl-Malonate
This procedure involves a sequential alkylation of diethyl malonate, first with a methyl halide and then with a pentyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Methyl iodide (or other suitable methylating agent)
-
1-Bromopentane (or other suitable pentylating agent)
-
Hydrochloric acid (HCl), dilute
-
Sodium chloride solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring. The formation of the sodium salt of diethyl malonate (sodiomalonic ester) will occur.[1][2][3]
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Add methyl iodide dropwise to the reaction mixture. An exothermic reaction should be observed. After the addition, reflux the mixture for 2-3 hours to ensure complete methylation.
-
Cool the mixture and repeat the process for the second alkylation. Add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1-bromopentane.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl methyl-pentyl-malonate.
-
Purify the crude product by vacuum distillation.
Step 2: Hydrolysis of Diethyl Methyl-Pentyl-Malonate to this compound
The purified diethyl methyl-pentyl-malonate is then hydrolyzed to the corresponding carboxylic acid. Both acidic and basic hydrolysis methods can be employed.[3][4]
Materials:
-
Diethyl methyl-pentyl-malonate
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Ethanol/water mixture
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
-
Standard glassware for hydrolysis
Procedure (Basic Hydrolysis):
-
Dissolve the diethyl methyl-pentyl-malonate in an ethanol/water mixture.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours.
-
After the saponification is complete, cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).
-
The this compound will precipitate out of the solution. If it oils out, extraction with an organic solvent may be necessary.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an organic solvent mixture) to obtain the pure this compound.
Data Presentation
Table 1: Reagent Quantities for Synthesis of Diethyl Methyl-Pentyl-Malonate (Illustrative Scale)
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Volume/Mass |
| Diethyl Malonate | 160.17 | 1.055 | 0.1 | 15.2 mL |
| Sodium Ethoxide | 68.05 | - | 0.22 | 15.0 g |
| Methyl Iodide | 141.94 | 2.28 | 0.11 | 6.8 mL |
| 1-Bromopentane | 151.04 | 1.218 | 0.11 | 10.2 mL |
| Absolute Ethanol | 46.07 | 0.789 | - | 200 mL |
Table 2: Expected Yields and Properties
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield Range (%) | Physical State |
| Diethyl Methyl-Pentyl-Malonate | 230.31 | 23.03 | 70-85 | Colorless liquid |
| This compound | 174.19 | 17.42 | 80-95 (from ester) | White solid |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Characterization of Methyl-Pentyl-Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-pentyl-malonic acid is a disubstituted derivative of malonic acid. Its chemical structure, featuring both a methyl and a pentyl group on the alpha-carbon, imparts specific physicochemical properties that necessitate tailored analytical methods for its characterization, quantification, and quality control in research and pharmaceutical development. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction media or biological matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of dicarboxylic acids. Due to the polar nature of this compound, reversed-phase chromatography is a suitable approach, often with modifications to enhance retention and peak shape.
Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV or diode array detector (DAD) is required. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically employed to ensure adequate separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid). Filter through a 0.45 µm syringe filter before injection.
Note on Derivatization for Enhanced Detection: For analyses requiring higher sensitivity, pre-column derivatization can be employed. Reagents like 2-bromoacetyl-6-methoxynaphthalene can be used to introduce a fluorescent tag, allowing for fluorescence detection which is significantly more sensitive than UV detection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of dicarboxylic acids, derivatization is mandatory to convert them into more volatile esters or silyl derivatives.
Protocol: GC-MS Analysis of this compound (as Methyl Ester)
-
Derivatization (Methyl Esterification):
-
To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 2 hours.
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the dimethyl methyl-pentyl-malonate for GC-MS analysis.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H and ¹³C NMR Chemical Shifts:
The following table summarizes the expected chemical shifts for dimethyl methyl-pentyl-malonate, the derivatized form often used for characterization. The data is extrapolated from known shifts of similar alkyl-substituted malonic esters.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOCH₃ | ~3.7 | ~52.5 |
| α-CH₃ | ~1.4 | ~15.0 |
| α-CH₂-(CH₂)₃-CH₃ | ~1.9 (m) | ~30.0 |
| -CH₂-CH₂-CH₂-CH₃ | ~1.3 (m) | ~29.0, ~22.5 |
| -CH₂-CH₃ | ~0.9 (t) | ~14.0 |
| α-C | - | ~55.0 |
| C=O | - | ~170.0 |
Note: The malonic acid form will show a broad singlet for the carboxylic acid protons (-COOH) typically above 10 ppm in the ¹H NMR spectrum, and the carbonyl carbon signal in the ¹³C NMR spectrum will be shifted slightly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C-O | Stretching | 1210-1320 |
Visualizations
Synthesis Workflow
The synthesis of this compound typically follows the malonic ester synthesis route. This involves the sequential alkylation of a malonic ester followed by hydrolysis and decarboxylation (if a mono-acid is desired). The diagram below illustrates the general workflow for the synthesis of the target molecule.
Analytical Workflow
The following diagram outlines a typical workflow for the complete analytical characterization of a sample containing this compound.
Summary
The successful characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. HPLC provides a robust method for quantification, which can be enhanced in sensitivity and specificity through coupling with mass spectrometry or by derivatization for fluorescence detection. GC-MS, following derivatization, offers excellent separation and identification capabilities. NMR and IR spectroscopy are crucial for the unambiguous structural confirmation of the synthesized compound. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their analytical methods for this compound. It is important to note that the provided chromatographic retention times and mass spectral data are typical and may vary based on the specific instrumentation and conditions used. Method optimization and validation are recommended for specific applications.
References
Application Notes and Protocols for the HPLC Analysis of Substituted Malonic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of substituted malonic acid esters using High-Performance Liquid Chromatography (HPLC). Methodologies for reversed-phase, normal-phase, and chiral HPLC are presented to facilitate the separation, quantification, and characterization of this important class of compounds, which are widely utilized as versatile building blocks in pharmaceutical and chemical synthesis.
Reversed-Phase HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of a wide range of substituted malonic acid esters based on their hydrophobicity. Nonpolar analytes are retained longer on the nonpolar stationary phase.
Application Note
This method is suitable for the routine analysis and quality control of various alkyl- and aryl-substituted malonic acid esters. The separation is achieved using a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is typically performed using a UV detector.
Experimental Protocol
Column: C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid Gradient:
-
Start with 40% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B over 1 minute and re-equilibrate for 4 minutes. Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% Acetonitrile in water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
Quantitative Data
| Analyte | Substitution | Retention Time (min) |
| Dimethyl Malonate | Unsubstituted | ~3.5[1] |
| Diethyl Malonate | Unsubstituted | ~4.2 |
| Diethyl Ethylmalonate | Ethyl | ~5.8 |
| Diethyl Benzylmalonate | Benzyl | ~8.9 |
| Diethyl Phenylmalonate | Phenyl | ~9.5 |
| Diethyl ethyl(phenylthio)malonate | Ethyl, Phenylthio | ~10.2[2] |
Note: Retention times are approximate and may vary depending on the specific instrument and column used.
Normal-Phase HPLC Analysis
Normal-phase HPLC (NP-HPLC) is an effective alternative for the separation of polar substituted malonic acid esters or for instances where the analytes have limited solubility in the aqueous mobile phases used in RP-HPLC. In NP-HPLC, polar analytes are retained on a polar stationary phase.[3][4]
Application Note
This protocol is designed for the separation of substituted malonic acid esters, particularly those with polar functional groups or aromatic substituents, using an unmodified silica gel column. The mobile phase consists of a mixture of non-polar and moderately polar organic solvents.
Experimental Protocol
Column: Silica Gel, 4.6 x 250 mm, 5 µm particle size Mobile Phase: Hexane:Ethyl Acetate (80:20, v/v) Flow Rate: 1.2 mL/min Column Temperature: 25 °C Detection: UV at 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and, if necessary, filter through a 0.45 µm PTFE syringe filter.
Quantitative Data
| Analyte | Substitution | Retention Time (min) |
| Diethyl Malonate | Unsubstituted | ~4.8 |
| Diethyl Methylmalonate | Methyl | ~5.5 |
| Diethyl Hydroxymethylmalonate | Hydroxymethyl | ~7.2 |
| Diethyl Aminomalonate | Amino | ~8.9 |
| Diethyl (4-Nitrophenyl)malonate | 4-Nitrophenyl | ~11.3 |
Note: Retention times are approximate and will be influenced by the specific column and mobile phase composition.
Chiral HPLC Analysis
Chiral HPLC is essential for the separation of enantiomers of substituted malonic acid esters, which is a critical step in the development of stereospecific drugs and catalysts. Polysaccharide-based chiral stationary phases are commonly employed for this purpose.[5]
Application Note
This method describes the enantioselective separation of various monosubstituted malonic acid esters using a Chiralpak® column. The separation is achieved in normal-phase mode using a mobile phase of hexane and isopropanol.
Experimental Protocol
Column: Chiralpak® IF-3, 4.6 x 250 mm, 5 µm particle size Mobile Phase: Hexane:Isopropanol (90:10, v/v) Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 205 nm, 230 nm, or 254 nm depending on the analyte's chromophore Injection Volume: 5 µL Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Quantitative Data
| Analyte (Substituted Diethyl Malonate) | Mobile Phase (Hexane:iPrOH) | t_minor (min) | t_major (min) |
| 2-(Naphthalen-2-ylmethyl) | 90:10 | 17.67 | 21.12 |
| 2-Benzyl | 90:10 | 10.87 | 12.05 |
| 2-(4-Chlorobenzyl) | 90:10 | 17.71 | 20.73 |
| 2-Allyl | 97:3 | 14.84 | 15.90 |
| 2-(Cyclohexylmethyl) | 99:1 | 43.89 | 45.25 |
Data extracted from supporting information of a research article. Retention times are specific to the conditions reported therein.
Experimental Workflows
Caption: General workflow for HPLC analysis of substituted malonic acid esters.
Logical Relationships in Chiral Method Development
Caption: Logical steps in chiral HPLC method development.
References
- 1. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hawach.com [hawach.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. frontiersin.org [frontiersin.org]
GC-MS Method for the Determination of Malonic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Malonic esters, such as diethyl malonate and its derivatives, are key building blocks in organic synthesis, notably in the malonic ester synthesis for the preparation of carboxylic acids. Their analysis is essential for monitoring reaction kinetics, assessing product purity, and in metabolic studies where they may appear as intermediates. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of these volatile and semi-volatile compounds. The gas chromatograph separates the individual esters from a mixture, and the mass spectrometer provides definitive identification and quantification based on their unique mass fragmentation patterns.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the malonic esters from the sample matrix and prepare them in a solvent suitable for GC-MS injection. The specific protocol will vary depending on the sample matrix (e.g., reaction mixture, biological fluid, or final product).
General Protocol for Liquid Samples (e.g., Reaction Mixtures):
-
Dilution: Accurately dilute a known volume or weight of the sample in a volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.[1][2] The dilution factor should be chosen to bring the concentration of the malonic esters within the linear range of the calibration curve.
-
Internal Standard Spiking: Add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound with similar chemical properties to the analytes of interest but with a different retention time. For example, for the analysis of diethyl malonate, dipropyl malonate could be a suitable internal standard.
-
Extraction (if necessary for complex matrices):
-
For aqueous samples, perform a liquid-liquid extraction (LLE) by mixing the sample with an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Carefully transfer the organic layer containing the malonic esters to a clean vial.
-
Repeat the extraction process to ensure complete recovery.
-
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Final Volume Adjustment: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a precise volume of the injection solvent.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.[2]
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the GC-MS analysis of malonic esters. Optimization may be required depending on the specific analytes and instrumentation.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Transfer Line Temp. | 280 °C |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of the target malonic esters and the internal standard in the injection solvent. The concentration range should bracket the expected concentration of the analytes in the samples.
-
Analysis: Inject the calibration standards into the GC-MS system and record the peak areas for the target analytes and the internal standard.
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Analyze the prepared samples and calculate the concentration of each malonic ester using the calibration curve.
Data Presentation
Quantitative data for the analysis of malonic esters should be presented in a clear and organized manner. The following table provides an example of how to summarize key analytical parameters for a hypothetical series of malonic esters. It is important to note that the values presented below are illustrative and the actual performance of the method must be determined experimentally. A study on the determination of trace quantities of diethyl malonate in ethanol reported a linear range of 21-840 ng with a correlation coefficient of 0.9996 and an accuracy within ± 2.4%.
Table 2: Example Quantitative Data for GC-MS Analysis of Malonic Esters
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ion(s) (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | R² |
| Dimethyl Malonate | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Diethyl Malonate | TBD | 160, 115 | 88, 133 | TBD | TBD | TBD | TBD |
| Dipropyl Malonate | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Dibutyl Malonate | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of malonic esters.
Caption: Experimental workflow for the GC-MS determination of malonic esters.
Conclusion
The GC-MS method outlined in this application note provides a reliable and robust framework for the determination of malonic esters. The protocol is adaptable to various sample matrices and can be optimized to achieve the desired sensitivity and selectivity. Proper method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is essential for ensuring the quality and reliability of the analytical results. This methodology is well-suited for applications in pharmaceutical development, quality control, and chemical research where accurate quantification of malonic esters is required.
References
Application Notes and Protocols for 1H NMR Analysis of Unsymmetrical Dialkylmalonic Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis and 1H NMR analysis of unsymmetrical dialkylmalonic esters, crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals. The malonic ester synthesis allows for the sequential introduction of two different alkyl groups, leading to a chiral center at the α-carbon. 1H NMR spectroscopy is the primary analytical tool for characterizing these esters, confirming their structure, and assessing purity. These notes offer comprehensive experimental protocols, data interpretation guidelines, and a summary of expected 1H NMR spectral data.
Introduction
Unsymmetrical dialkylmalonic esters are versatile building blocks in organic synthesis. The sequential alkylation of a malonic ester provides a straightforward route to compounds with two different alkyl substituents on the α-carbon.[1] This creates a stereocenter, making these compounds valuable precursors for the asymmetric synthesis of more complex molecules. Accurate and thorough characterization of these esters is paramount, and 1H NMR spectroscopy is the most powerful technique for this purpose. This document outlines the necessary protocols for synthesis and provides a detailed guide to interpreting the 1H NMR spectra of these compounds.
Key Signaling Pathways and Experimental Workflow
The synthesis of unsymmetrical dialkylmalonic esters typically follows a sequential alkylation pathway, as depicted in the workflow below.
Caption: Workflow for the synthesis and 1H NMR analysis of unsymmetrical dialkylmalonic esters.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Ethyl(propyl)malonate (Exemplary Unsymmetrical Dialkylmalonic Ester)
This protocol details the sequential alkylation of diethyl malonate, first with an ethyl group and then with a propyl group.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Ethyl iodide (or ethyl bromide)
-
n-Propyl iodide (or n-propyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: First Alkylation (Ethylation)
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl iodide (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate.
Step 2: Second Alkylation (Propylation)
-
In a separate dry round-bottom flask, prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol.
-
Add the crude diethyl ethylmalonate from Step 1 dropwise to the sodium ethoxide solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add n-propyl iodide (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the mono-alkylated ester.
-
Cool the reaction mixture and work up as described in Step 1 (points 6-9).
Step 3: Purification
-
Purify the crude diethyl ethyl(propyl)malonate by vacuum distillation to obtain the pure product.
Protocol 2: 1H NMR Sample Preparation and Data Acquisition
Materials:
-
Pure unsymmetrical dialkylmalonic ester (5-20 mg)
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pasteur pipette
-
Cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weigh approximately 5-20 mg of the purified unsymmetrical dialkylmalonic ester directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.
-
Cap the NMR tube securely.
-
Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Presentation
The 1H NMR spectra of unsymmetrical dialkylmalonic esters exhibit characteristic signals for the different alkyl groups and the ester moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Compound Name | R1 | R2 | α-CH (methine) | -OCH2CH3 (methylene) | -OCH2CH3 (methyl) | R1 Protons | R2 Protons |
| Diethyl methyl(ethyl)malonate | Methyl | Ethyl | ~3.3-3.5 (q) | ~4.2 (q) | ~1.25 (t) | ~1.2 (d) | ~1.9 (quintet), ~0.9 (t) |
| Diethyl ethyl(propyl)malonate | Ethyl | Propyl | ~3.2-3.4 (t) | ~4.2 (q) | ~1.25 (t) | ~1.9 (quintet), ~0.9 (t) | ~1.8 (m), ~1.3 (sextet), ~0.9 (t) |
| Diethyl ethyl(butyl)malonate | Ethyl | Butyl | ~3.2-3.4 (t) | ~4.2 (q) | ~1.25 (t) | ~1.9 (quintet), ~0.9 (t) | ~1.8 (m), ~1.3 (m), ~1.2 (sextet), ~0.9 (t) |
| Diethyl methyl(propyl)malonate | Methyl | Propyl | ~3.3-3.5 (t) | ~4.2 (q) | ~1.25 (t) | ~1.2 (d) | ~1.8 (m), ~1.3 (sextet), ~0.9 (t) |
Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and the specific spectrometer used. m denotes a multiplet.
Interpretation of 1H NMR Spectra
The 1H NMR spectrum of an unsymmetrical dialkylmalonic ester can be interpreted by analyzing the chemical shift, integration, and splitting pattern of each signal.
Caption: Relationship between the structure of diethyl ethyl(propyl)malonate and its expected 1H NMR signals.
-
Ester Ethyl Groups (-OCH2CH3): The two diethyl ester groups are chemically equivalent and give rise to a quartet at approximately 4.2 ppm for the methylene protons (-OCH2-) and a triplet at around 1.25 ppm for the methyl protons (-CH3). The integration of the quartet to the triplet will be in a 2:3 ratio.
-
α-Methine Proton (-CH-): The single proton on the α-carbon is coupled to the adjacent methylene protons of the two different alkyl chains. Its chemical shift is typically in the range of 3.2-3.5 ppm. The multiplicity of this signal will depend on the number of adjacent protons. For diethyl ethyl(propyl)malonate, it will appear as a triplet due to coupling with the two protons of the ethyl group's methylene and the two protons of the propyl group's α-methylene.
-
Alkyl Group Protons (R1 and R2): The protons of the two different alkyl groups will have distinct signals in the upfield region of the spectrum (typically 0.8-2.0 ppm). The chemical shifts and splitting patterns will be characteristic of each alkyl group and its proximity to the electron-withdrawing ester groups. For instance, the methylene protons of the ethyl group attached to the α-carbon will appear as a quintet, being coupled to both the methine proton and its own methyl protons. The protons of the propyl group will show more complex splitting patterns.
Conclusion
The 1H NMR analysis of unsymmetrical dialkylmalonic esters is a fundamental technique for their characterization. By following the detailed synthetic and analytical protocols provided in this document, researchers can confidently synthesize, purify, and confirm the structure of these important synthetic intermediates. The provided data table and spectral interpretation guidelines will serve as a valuable resource for scientists and professionals in the fields of organic chemistry and drug development.
References
Application Note: Interpreting ¹³C NMR Spectra of Methyl-Pentyl-Malonic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-pentyl-malonic acid esters are a class of organic compounds that find applications in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. The structural elucidation and purity assessment of these compounds are critical for their intended applications. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This application note provides a comprehensive guide to interpreting the ¹³C NMR spectra of this compound esters, including reference data, experimental protocols, and visual aids to facilitate understanding.
Principles of ¹³C NMR Spectroscopy for Malonic Acid Esters
¹³C NMR spectroscopy detects the resonant frequency of ¹³C nuclei in a strong magnetic field. The chemical environment of each carbon atom influences its resonant frequency, resulting in a unique chemical shift (δ) value, typically reported in parts per million (ppm).
Key features in the ¹³C NMR spectrum of a this compound ester include:
-
Carbonyl Carbons (C=O): These are the most deshielded carbons and appear furthest downfield, typically in the range of 165-175 ppm.
-
Quaternary Carbon (Cα): The carbon atom to which the methyl and pentyl groups are attached is a quaternary carbon and its signal is usually weaker than that of protonated carbons. Its chemical shift is influenced by the attached alkyl groups.
-
Ester Alkoxy Carbons (-O-CH₂-): The carbons of the ester group (e.g., in a diethyl ester) directly bonded to the oxygen atom appear in the range of 60-65 ppm.
-
Alkyl Chain Carbons: The carbons of the methyl and pentyl substituents appear in the upfield region of the spectrum (typically 10-40 ppm). The specific chemical shifts depend on their position within the chain and the degree of substitution.
Predicted ¹³C NMR Chemical Shift Data
The following tables summarize the predicted ¹³C NMR chemical shifts for a representative this compound ester, specifically diethyl 2-methyl-2-pentylmalonate. These values are based on empirical data from similar structures, such as diethyl isobutylmalonate and malonic acid di-n-butyl ester. The exact chemical shifts may vary slightly depending on the specific isomer of the pentyl group and the solvent used.
Table 1: Predicted ¹³C NMR Chemical Shifts for Diethyl 2-Methyl-2-pentylmalonate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) |
| C=O | 170 - 175 | s |
| Cα | 50 - 55 | s |
| -O-C H₂-CH₃ | 60 - 65 | t |
| -O-CH₂-C H₃ | 13 - 15 | q |
| α-C H₃ | 15 - 20 | q |
| Pentyl-C1 | 30 - 35 | t |
| Pentyl-C2 | 25 - 30 | t |
| Pentyl-C3 | 20 - 25 | t |
| Pentyl-C4 | 20 - 25 | t |
| Pentyl-C5 | 13 - 15 | q |
Note: The multiplicity refers to the splitting pattern observed in a proton-coupled ¹³C NMR spectrum (off-resonance decoupled), which can help in assigning the signals. In a standard broadband proton-decoupled spectrum, all signals will appear as singlets.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
This protocol outlines the standard procedure for preparing a sample and acquiring a quantitative ¹³C NMR spectrum.
Materials:
-
This compound ester sample (10-50 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the this compound ester into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Set up a standard ¹³C NMR experiment with broadband proton decoupling.
-
Typical acquisition parameters for a quantitative spectrum include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): 5-10 seconds (to ensure full relaxation of quaternary carbons)
-
Number of scans (ns): 1024 or higher, depending on the sample concentration.
-
-
Initiate the data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required.
-
Data Interpretation and Visualization
The following diagrams illustrate the general structure of a this compound ester and the workflow for its ¹³C NMR analysis.
Caption: General structure of a diethyl methyl-pentyl-malonate.
Caption: Workflow for ¹³C NMR analysis of this compound esters.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural characterization of this compound esters. By understanding the expected chemical shift ranges and employing a standardized experimental protocol, researchers can confidently identify and analyze these compounds. The data and protocols presented in this application note serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
Application Note: Derivatization of Methyl-Pentyl-Malonic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-pentyl-malonic acid is a dicarboxylic acid of interest in various fields, including metabolic research and drug development. Due to its low volatility and polar nature, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization is a crucial sample preparation step to convert the non-volatile this compound into a volatile and thermally stable derivative suitable for GC-MS analysis.[1][2] This application note provides detailed protocols for two common and effective derivatization methods: silylation and esterification (alkylation) . The selection of the appropriate method depends on the sample matrix, available instrumentation, and the specific requirements of the analysis.
Derivatization Methods
Two primary derivatization techniques are recommended for the GC analysis of this compound:
-
Silylation: This method replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent that reacts with carboxylic acids to form TMS esters.[3] The resulting derivatives are more volatile and less polar, leading to improved chromatographic separation.
-
Esterification (Alkylation): This technique converts carboxylic acids into their corresponding esters, typically methyl esters, which are significantly more volatile.[1][4] A common reagent for this purpose is Boron Trifluoride-Methanol (BF3-Methanol) solution, which acts as a catalyst in the esterification reaction.[5][6]
Experimental Protocols
Silylation using BSTFA
This protocol describes the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate for hindered compounds.
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (or other suitable solvent like acetonitrile or dimethylformamide)[3][4]
-
Internal Standard (e.g., a structurally similar dicarboxylic acid not present in the sample)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen, as moisture can interfere with the silylation reaction.
-
Reagent Addition: Add 100 µL of pyridine (or another suitable solvent) to dissolve the sample. Add an appropriate amount of the internal standard solution.
-
Derivatization Reaction: Add 100 µL of BSTFA to the sample solution. For hindered carboxylic acids, a mixture of BSTFA + 1% TMCS can be used as the silylating agent to increase reactivity.
-
Incubation: Tightly cap the vial and heat at 70-80°C for 60 minutes in a heating block or oven.[7]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Esterification using BF3-Methanol
This protocol details the conversion of this compound to its methyl ester derivative using a 10% Boron Trifluoride-Methanol solution.
Materials:
-
This compound standard or sample extract
-
10% Boron Trifluoride-Methanol (BF3-Methanol) solution[5][6]
-
Methanol
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Separatory funnel or centrifuge tubes
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the sample or standard into a reaction vial.[5][6] If the sample is in an aqueous solution, evaporate it to dryness.
-
Reagent Addition: Add 2 mL of 10% BF3-Methanol solution to the vial.[5][6]
-
Derivatization Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes.[4][5]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Shake vigorously to extract the methyl esters into the hexane layer.[5]
-
Washing: Transfer the hexane layer to a clean tube. Wash the hexane extract twice with a saturated NaCl solution to remove any remaining BF3 and methanol.
-
Drying: Dry the hexane extract over anhydrous Na2SO4.
-
Concentration: Carefully evaporate the hexane under a gentle stream of nitrogen to the desired final volume.
-
Analysis: The concentrated extract containing the derivatized this compound is ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of dicarboxylic acids after derivatization. While specific data for this compound is not extensively published, these values provide a general expectation of performance for the described methods.
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) | Reference |
| Limit of Detection (LOD) | 5 - 40 pg | 1 - 10 pg | [2] |
| Linearity (R²) (Typical Range) | > 0.99 | > 0.99 | General expectation |
| Reproducibility (RSD%) | < 10% | < 15% | General expectation |
| Reaction Time | 60 min | 5 - 10 min | [4][7] |
| Reaction Temperature | 70 - 80 °C | 60 °C | [4][7] |
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized dicarboxylic acids. Optimization may be required for specific instruments and applications.
| Parameter | Recommended Conditions |
| GC Column | Non-polar capillary column, e.g., 5% phenyl-methylpolysiloxane (DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial temperature: 40-70°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C; Final hold: 5-10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Chemical derivatization reactions of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Asymmetrically Substituted Malonic Acids in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Asymmetrically substituted malonic acids and their derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. Their unique structural features allow for the development of potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases. This document provides detailed application notes on their use in cancer immunotherapy, anti-inflammatory therapies, and as anticonvulsant agents, complete with experimental protocols and diagrammatic representations of relevant biological pathways.
I. Application in Cancer Immunotherapy: Inhibition of CD73
A. Introduction
CD73, an ecto-5'-nucleotidase, is a critical immune checkpoint that contributes to an immunosuppressive tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to adenosine.[1] High concentrations of adenosine in the tumor microenvironment suppress the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction. Asymmetrically substituted malonic acid derivatives have emerged as potent non-nucleoside inhibitors of CD73, offering a promising avenue for cancer immunotherapy.[2]
B. Quantitative Data
| Compound | Target | Assay | IC50 (µM) | Reference |
| Compound 18 | hCD73 | Biochemical Assay | 0.28 | [2] |
| Compound 19 | hCD73 | Biochemical Assay | 0.10 | [2] |
C. Signaling Pathway
The inhibition of CD73 by asymmetrically substituted malonic acid derivatives blocks the production of immunosuppressive adenosine. This restores the function of anti-tumor immune cells, such as cytotoxic T lymphocytes, leading to enhanced tumor cell killing.
References
Application Notes and Protocols: Esterification of Methyl-Pentyl-Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of mono- and di-esters of methyl-pentyl-malonic acid, a versatile building block in organic synthesis and potential modulator of cellular metabolism. The described methods include Fischer esterification for diester synthesis, and selective mono-esterification and saponification for mono-ester synthesis. Additionally, the biological context of malonic acid derivatives as inhibitors of mitochondrial complex II is discussed.
Data Presentation: Comparison of Esterification Techniques
The following tables summarize typical reaction conditions and expected yields for the esterification of substituted malonic acids, providing a comparative overview of the different synthetic strategies. Please note that yields are representative and may vary based on specific reaction conditions and the purity of starting materials.
Table 1: Diesterification of this compound
| Method | Alcohol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Fischer Esterification | Methanol (excess) | H₂SO₄ (catalytic) | Methanol | 4-8 | Reflux | 85-95 |
| Fischer Esterification | Pentanol (excess) | H₂SO₄ (catalytic) | Toluene | 8-16 | Reflux (Dean-Stark) | 80-90 |
Table 2: Mono-esterification of this compound
| Method | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Selective Mono-saponification | Dimethyl-pentyl-malonate, 1 eq. KOH | THF/H₂O | 2-4 | 0 to RT | 70-85 |
| Selective Mono-saponification | Dipentyl-methyl-malonate, 1 eq. KOH | THF/H₂O | 2-4 | 0 to RT | 70-85 |
| Boric Acid Catalysis | 1 eq. Methanol, Boric Acid (cat.) | Acetonitrile | 24 | 60 | 50-70 |
| Boric Acid Catalysis | 1 eq. Pentanol, Boric Acid (cat.) | Acetonitrile | 24 | 60 | 50-70 |
Biological Context: Malonic Acid Derivatives as Mitochondrial Complex II Inhibitors
Malonic acid and its derivatives are well-characterized competitive inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1] By binding to the active site of the enzyme, they block the oxidation of succinate to fumarate, a key step in the Krebs cycle.[1] This inhibition leads to a cascade of downstream effects, including the accumulation of succinate, a disruption of cellular respiration, and an increase in the production of reactive oxygen species (ROS).[2] Elevated ROS levels can induce oxidative stress, leading to mitochondrial damage, the release of pro-apoptotic factors, and ultimately, programmed cell death (apoptosis).[3][4]
Below is a diagram illustrating the signaling pathway of apoptosis induced by the inhibition of mitochondrial complex II by malonic acid derivatives.
Caption: Inhibition of mitochondrial complex II by a malonic acid derivative, leading to apoptosis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of diesters and mono-esters of this compound.
Protocol 1: Synthesis of Dimethyl Methyl-Pentyl-Malonate (Diester) via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an excess of methanol to yield the corresponding dimethyl ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol to dissolve the acid (e.g., 10-20 equivalents, also serving as the solvent).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl methyl-pentyl-malonate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of Methyl Hydrogen Methyl-Pentyl-Malonate (Mono-ester) via Selective Saponification
This protocol details the selective hydrolysis of one ester group from dimethyl methyl-pentyl-malonate to yield the mono-methyl ester.[5]
Materials:
-
Dimethyl methyl-pentyl-malonate
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve dimethyl methyl-pentyl-malonate (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (1.0-1.2 eq) in water dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted diester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the methyl hydrogen methyl-pentyl-malonate. Further purification can be achieved by crystallization or chromatography.
Experimental Workflow and Logical Relationships
The choice of esterification technique depends on the desired product: a diester or a mono-ester. The following diagram illustrates the logical workflow for synthesizing different esters of this compound.
Caption: Synthetic routes to mono- and di-esters of this compound.
References
- 1. Inhibition of succinate dehydrogenase by malonate is an example of:A.Non competitive inhibitionB.Competitive inhibition C.Allosteric inhibition D.Negative feedback [vedantu.com]
- 2. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsymmetrical Dialkylmalonic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of unsymmetrical dialkylmalonic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing unsymmetrical dialkylmalonic acids?
A1: The main challenge is controlling the sequential alkylation of the malonic ester.[1] After the first alkylation, the monoalkylated product can be deprotonated again to react with a second alkylating agent. However, a significant side reaction is the formation of a symmetrically dialkylated product, where the second alkyl group is the same as the first. This occurs if the initial alkylating agent is still present or if there is an exchange of alkyl groups.[1] Additionally, unreacted starting material and the monoalkylated product can remain, leading to a complex mixture that is difficult to separate and results in lower yields of the desired unsymmetrical product.[1]
Q2: Which type of base is most suitable for the deprotonation of malonic esters?
A2: A moderately strong base is required to deprotonate the α-carbon of the malonic ester (pKa ≈ 13).[2][3] Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this purpose.[2][3] It is crucial to use a base with an alkoxide that matches the ester group of the malonic ester (e.g., sodium ethoxide for diethyl malonate).[1][4] This prevents transesterification, a side reaction that can complicate the product mixture.[1] While stronger bases like sodium hydride (NaH) can also be used, they may increase the likelihood of side reactions if not handled carefully.[5] Weaker bases, such as potassium carbonate, can be effective, particularly when used with a phase transfer catalyst.[5][6]
Q3: What are the best alkylating agents to use in a malonic ester synthesis?
A3: The alkylation step proceeds via an SN2 mechanism.[2][4] Therefore, the best electrophiles are primary alkyl halides (e.g., methyl iodide, ethyl bromide), allylic halides, and benzylic halides.[4] Secondary alkyl halides can be used but may result in lower yields due to steric hindrance.[4] Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination reactions.[2][4]
Q4: What are the common methods for the final hydrolysis of the dialkylated malonic ester?
A4: The hydrolysis of the ester groups to carboxylic acids can be achieved under either acidic or basic conditions.[4]
-
Acidic Hydrolysis: Heating the dialkylated ester with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will hydrolyze both ester groups.[2][4] This is often followed by decarboxylation upon further heating.[2]
-
Basic Hydrolysis (Saponification): Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) followed by an acidic workup will also yield the dicarboxylic acid.[4] Basic hydrolysis can sometimes be challenging for sterically hindered esters.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired unsymmetrical dialkylated product | 1. Incomplete first alkylation. 2. Formation of symmetrical dialkylation byproduct. 3. Competing elimination reaction with the alkylating agent. 4. Incomplete hydrolysis of the sterically hindered diester. | 1. Ensure complete deprotonation in the first step by using a slight excess of base. Allow sufficient reaction time for the first alkylation. 2. After the first alkylation, remove any unreacted alkylating agent before adding the second base and second alkylating agent. 3. Use primary or activated (allylic, benzylic) alkyl halides. Avoid secondary and tertiary halides.[4] 4. For sterically hindered esters, consider more forcing hydrolysis conditions (higher temperature, longer reaction times) or alternative methods, such as using NaOH in a mixed solvent system like MeOH/CH₂Cl₂.[7] |
| Presence of significant amounts of starting malonic ester | 1. Insufficient base. 2. Inactive base (e.g., degraded by moisture). 3. Alkylating agent is too unreactive. | 1. Use at least one full equivalent of base for each deprotonation step. 2. Use freshly prepared or properly stored base. Ensure anhydrous reaction conditions. 3. Use a more reactive alkylating agent (e.g., iodide instead of chloride). |
| Formation of a large amount of the symmetrically dialkylated byproduct (R¹-C(CO₂Et)₂-R¹) | 1. Incomplete consumption of the first alkylating agent (R¹-X) before the second deprotonation and alkylation. 2. Use of two equivalents of base and both alkylating agents at the same time. | 1. Ensure the first alkylation reaction goes to completion. Consider purification of the mono-alkylated intermediate before proceeding to the second alkylation. 2. The two alkylation steps must be performed sequentially. Add the first base and first alkylating agent, allow the reaction to complete, then add the second base and second alkylating agent. |
| Incomplete hydrolysis of the dialkylated ester | 1. Steric hindrance around the ester groups. 2. Insufficient reaction time or temperature. 3. Insufficient amount of acid or base for hydrolysis. | 1. Increase the reaction temperature and/or prolong the reaction time. Use a stronger base like KOH. Consider using a co-solvent to improve solubility. A non-aqueous system with NaOH in MeOH/CH₂Cl₂ has been shown to be effective for hindered esters.[7] 2. Monitor the reaction by TLC or another appropriate analytical technique to determine completion. 3. Use a significant excess of the hydrolyzing agent (e.g., 3-5 equivalents). |
| Difficulty with the decarboxylation step | 1. Insufficient heating. 2. The compound is not a β-dicarboxylic acid. | 1. Decarboxylation of the malonic acid derivative typically requires heating, often in the presence of acid.[2] Ensure the temperature is high enough to facilitate the loss of CO₂. 2. Only compounds with a carbonyl group beta to the carboxylic acid will readily decarboxylate upon heating.[2] Ensure the hydrolysis step was successful in forming the diacid. |
Experimental Workflow and Troubleshooting
The following diagrams illustrate the general experimental workflow for the synthesis of unsymmetrical dialkylmalonic acids and a troubleshooting flowchart for common issues.
Caption: General workflow for the synthesis of unsymmetrical dialkylmalonic acids.
Caption: A flowchart to diagnose common issues in the synthesis.
Detailed Experimental Protocol: Synthesis of an Unsymmetrical Dialkylmalonic Acid (General Procedure)
Materials:
-
Diethyl malonate
-
Anhydrous ethanol
-
Sodium metal (or sodium ethoxide)
-
First alkylating agent (R¹-X)
-
Second alkylating agent (R²-X)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Part 1: First Alkylation
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium (1.05 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add the first alkylating agent (R¹-X, 1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
Part 2: Second Alkylation
-
Prepare a second solution of sodium ethoxide (1.05 equivalents) in a separate flask.
-
Add the second sodium ethoxide solution to the reaction mixture from Part 1.
-
Stir for 1 hour at room temperature.
-
Add the second alkylating agent (R²-X, 1.0 equivalent) dropwise.
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
Part 3: Work-up and Hydrolysis
-
After cooling, carefully add water to the reaction mixture.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dialkylated ester.
-
To the crude ester, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours to effect both hydrolysis and decarboxylation. The evolution of CO₂ gas should be observed.
-
Cool the reaction mixture and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude unsymmetrical dialkylmalonic acid.
-
Purify the product by recrystallization or chromatography as needed.
Note: This is a general protocol and may require optimization for specific substrates and alkylating agents. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Technical Support Center: Sequential Alkylation of Diethyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sequential alkylation of diethyl malonate. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Troubleshooting Guides
Problem 1: Low Yield of Mono-alkylated Product and Significant Dialkylation
Symptoms:
-
NMR or GC-MS analysis shows a mixture of mono- and di-substituted diethyl malonate, with the dialkylated product being a major component.
-
The yield of the desired mono-alkylated product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | Use a moderate excess of diethyl malonate relative to the alkylating agent and the base. This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[1][2] |
| Strongly Basic Conditions | While a strong base is needed, prolonged reaction times or excessively high temperatures can favor the formation of the second enolate from the mono-alkylated product, leading to dialkylation. Consider using a milder base like potassium carbonate with a phase-transfer catalyst.[3][4] |
| Reactive Alkylating Agent | Highly reactive primary alkyl halides can lead to rapid sequential alkylation. Consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
Experimental Protocol for Selective Mono-alkylation:
A representative procedure for selective mono-alkylation involves the use of a slight excess of diethyl malonate.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add diethyl malonate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Problem 2: Presence of Hydrolyzed Byproducts (Malonic Acid or Monoester)
Symptoms:
-
Acidic compounds are detected during workup (e.g., effervescence upon addition of a bicarbonate solution).
-
NMR or IR spectroscopy indicates the presence of carboxylic acid functional groups.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous. Dry glassware thoroughly before use. The use of freshly dried alcohol for preparing sodium ethoxide is crucial to prevent hydrolysis of the ester by traces of water.[5] |
| Use of Hydroxide Bases | Avoid using strong hydroxide bases (e.g., NaOH, KOH) for deprotonation, as they can directly saponify the ester groups.[6] |
| Aqueous Workup Conditions | Minimize exposure to acidic or basic aqueous conditions during the workup, especially at elevated temperatures. |
Problem 3: Formation of an Elimination Product (Alkene)
Symptoms:
-
GC-MS or NMR analysis reveals the presence of an alkene derived from the alkylating agent.
-
The yield of the desired alkylated product is low when using secondary or tertiary alkyl halides.
Possible Causes and Solutions:
| Cause | Solution |
| Sterically Hindered Alkyl Halide | The malonate enolate is a relatively bulky nucleophile and can act as a base, promoting E2 elimination with sterically hindered alkyl halides. Secondary halides react poorly, and tertiary halides almost exclusively give elimination products.[7] |
| High Reaction Temperature | Elevated temperatures can favor elimination over substitution. Maintain the lowest possible temperature that allows for a reasonable reaction rate. |
Recommendation: Whenever possible, use primary or methyl alkyl halides to avoid the competing E2 elimination reaction.[7] Allylic and benzylic halides are also good substrates.[7]
Frequently Asked Questions (FAQs)
Q1: How can I favor the formation of the dialkylated product in a sequential alkylation?
A1: To favor dialkylation, you can use a stronger base and/or a higher reaction temperature after the first alkylation step. A general procedure for a one-step dialkylation involves using a significant excess of the base and alkylating agent.[8] For a sequential alkylation with two different alkyl groups, the mono-alkylated product is isolated first and then subjected to a second alkylation step using a different alkyl halide.[9]
Q2: What is the best base to use for the alkylation of diethyl malonate?
A2: The choice of base depends on the desired outcome.
-
Sodium ethoxide (NaOEt) in ethanol is a classic and effective base. It is important to use ethanol as the solvent to prevent transesterification.[6][10][11]
-
Sodium hydride (NaH) is a strong, non-nucleophilic base that avoids the issue of transesterification and is often used in aprotic solvents like THF or DMF.[2][8]
-
Potassium carbonate (K₂CO₃) with a phase-transfer catalyst (e.g., 18-crown-6 or a tetraalkylammonium salt) offers a milder and safer alternative to sodium metal-derived bases and can help minimize ester hydrolysis.[3][4][12]
Q3: Can I use secondary or tertiary alkyl halides in the alkylation of diethyl malonate?
A3: It is not recommended. Secondary alkyl halides give poor yields due to a competing E2 elimination reaction, while tertiary alkyl halides will almost exclusively undergo elimination.[7] The malonate enolate, being a bulky nucleophile, acts as a base and abstracts a proton from the alkyl halide, leading to the formation of an alkene.
Q4: My reaction is not proceeding to completion. What can I do?
A4: Several factors could be at play:
-
Inactive Base: The base may have decomposed due to exposure to moisture. Use freshly prepared or properly stored base.
-
Unreactive Alkyl Halide: Ensure the alkyl halide is of good quality. The reactivity order is generally I > Br > Cl.
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system.
Q5: What is self-condensation, and is it a problem with diethyl malonate?
A5: Self-condensation is a reaction where the enolate of an ester attacks the carbonyl group of another ester molecule. For diethyl malonate, self-condensation is generally not a significant side reaction under typical alkylation conditions.[1] However, it can be more problematic for related compounds with higher steric hindrance or different electronic properties.[1]
Data Summary
The following table provides a qualitative comparison of reaction conditions and their expected outcomes in the alkylation of diethyl malonate. Quantitative yields are highly dependent on the specific substrates and detailed reaction conditions.
| Objective | Base | Alkyl Halide | Stoichiometry (Malonate:Halide) | Temperature | Expected Outcome |
| Mono-alkylation | NaH or NaOEt | Primary | > 1 : 1 | Room Temp | High yield of mono-alkylated product |
| Di-alkylation | NaH | Primary | 1 : > 2 | Reflux | High yield of di-alkylated product |
| Avoiding Elimination | NaOEt | Primary | 1 : 1 | Room Temp | Substitution product favored |
| Problematic Alkylation | NaOEt | Secondary/Tertiary | 1 : 1 | Room Temp/Reflux | Low yield of substitution, major elimination product |
Visualizations
Caption: Reaction pathways in diethyl malonate alkylation.
Caption: Troubleshooting workflow for side reactions.
References
- 1. datapdf.com [datapdf.com]
- 2. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
Preventing dialkylation in malonic ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted dialkylation during malonic ester synthesis.
Troubleshooting Guide: Preventing Dialkylation
Uncontrolled dialkylation is a common side reaction in malonic ester synthesis, leading to reduced yields of the desired mono-alkylated product and purification challenges.[1][2][3] This guide addresses specific issues that may arise during your experiment.
Q1: I am observing a significant amount of dialkylated product in my reaction. What is the most likely cause?
A1: The most common reason for excessive dialkylation is the stoichiometry of your reactants. If the mono-alkylated product is formed and there is still unreacted enolate and alkyl halide present, a second alkylation can occur.[2][4] The monoalkylmalonic ester still possesses an acidic proton and can be alkylated again.[4]
Q2: How can I adjust the stoichiometry to favor mono-alkylation?
A2: To favor mono-alkylation, you should use an excess of the malonic ester relative to the base and the alkyl halide.[5] A moderate excess of the nucleophile (malonic ester) often resolves the issue of dialkylation.[6] By using an excess of the malonic ester, you increase the probability that the base will deprotonate an unreacted malonic ester molecule rather than a mono-alkylated one.
Q3: I've adjusted the stoichiometry, but I'm still getting a mixture of products. What other reaction parameter can I control?
A3: Temperature control is crucial. The formation of the enolate is typically carried out at a lower temperature. The alkylation step may require heating, but excessively high temperatures or prolonged reaction times can increase the rate of the second alkylation. It is advisable to first form the deprotonated malonate ester at room temperature and then add this solution to a refluxing solution of the alkylating agent.[7][8] This method keeps the concentration of the enolate low at any given time, favoring the reaction with the more abundant alkyl halide over the newly formed mono-alkylated ester.
Q4: Does the choice of base affect the selectivity of the reaction?
A4: Yes, the choice of base is important. A strong base is required to deprotonate the malonic ester.[1][2][3] Sodium ethoxide in ethanol is a commonly used base.[2] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification, which would result in a mixture of ester products.[2][9] While stronger bases like sodium hydride can be used, they may also promote side reactions if not handled carefully. For selective mono-alkylation, ensuring the complete formation of the enolate with one equivalent of base before the addition of the alkyl halide is a key step.
Q5: I am using a very reactive alkyl halide. How does this impact the potential for dialkylation?
A5: Highly reactive primary alkyl halides are excellent electrophiles for this SN2 reaction and will react quickly with the malonic ester enolate.[9] This high reactivity can also increase the likelihood of a second alkylation if the mono-alkylated enolate is present. In such cases, careful control of stoichiometry and temperature is even more critical. Consider a slower, dropwise addition of the alkyl halide to the enolate solution to maintain a low concentration of the electrophile.
Q6: Can steric hindrance play a role in preventing dialkylation?
A6: Absolutely. The malonic ester synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[9] Tertiary alkyl halides are generally unsuitable for this reaction.[9] The introduction of the first alkyl group increases the steric bulk around the alpha-carbon. This can make the second alkylation step slower than the first, which can be exploited to favor mono-alkylation, especially if a bulky alkyl halide is used.
Data Presentation: Impact of Reaction Parameters on Product Distribution
The following tables summarize the expected qualitative and illustrative quantitative impact of key reaction parameters on the ratio of mono- to dialkylated products in the synthesis of diethyl butylmalonate from diethyl malonate and 1-bromobutane.
Table 1: Effect of Stoichiometry
| Diethyl Malonate (equivalents) | Sodium Ethoxide (equivalents) | 1-Bromobutane (equivalents) | Expected Mono-alkylation (%) | Expected Di-alkylation (%) |
| 1.0 | 1.0 | 1.0 | ~60-70% | ~30-40% |
| 1.5 | 1.0 | 1.0 | >85% | <15% |
| 1.0 | 2.0 | 2.0 | Low | High (Intended for dialkylation) |
Note: These are illustrative values based on established chemical principles. Actual yields may vary based on specific reaction conditions. Using an excess of malonic ester is reported to greatly reduce dialkylation.[10]
Table 2: Influence of Alkyl Halide Structure
| Alkyl Halide | Relative Reactivity (SN2) | Steric Hindrance | Expected Mono-alkylation Selectivity |
| Methyl Iodide | Very High | Low | Good |
| 1-Bromobutane | High | Moderate | Very Good |
| 2-Bromopropane | Moderate | High | Excellent |
| tert-Butyl Bromide | Very Low (Elimination) | Very High | Unsuitable for alkylation |
Primary alkyl halides are the best electrophiles for this reaction.[9]
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-alkylated product.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is used.
-
Reagent Preparation: Dissolve sodium metal (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.5 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution at room temperature. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to isolate the mono-alkylated malonic ester.
Protocol 2: Intentional Dialkylation of Diethyl Malonate
This protocol is designed to produce the dialkylated product.
-
Reaction Setup: Use the same setup as for mono-alkylation.
-
First Alkylation: Prepare the sodium enolate of diethyl malonate (1.0 equivalent) using sodium ethoxide (1.0 equivalent) in absolute ethanol. Add the first alkyl halide (1.0 equivalent) and heat to reflux until the mono-alkylation is complete (monitored by TLC).
-
Second Enolate Formation: Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide to deprotonate the mono-alkylated malonic ester.
-
Second Alkylation: Add the second alkyl halide (1.0 equivalent, which can be the same or different from the first) and heat the mixture to reflux until the dialkylation is complete.
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the mono-alkylation protocol.
Mandatory Visualization
References
- 1. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. datapdf.com [datapdf.com]
- 7. Choice of base for malonic ester synthesis - ECHEMI [echemi.com]
- 8. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Unsymmetrical Malonic Ester Synthesis
Welcome to the technical support center for unsymmetrical malonic ester synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in this versatile synthetic method.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in unsymmetrical malonic ester synthesis and how can I prevent it?
The most significant side reaction is the formation of a dialkylated product where the second alkyl group is the same as the first, or the formation of a symmetrical dialkylated product instead of the desired unsymmetrical one.[1] This typically occurs if the mono-alkylated intermediate is not cleanly formed and isolated before the introduction of the second, different alkyl halide.
Prevention Strategies:
-
Sequential Alkylation: The most reliable method is a two-step process. First, perform the mono-alkylation and purify the resulting mono-substituted malonic ester. Then, subject this purified intermediate to a second deprotonation and alkylation with the different alkyl halide.
-
Control of Stoichiometry: Use of approximately one equivalent of the first alkylating agent is crucial in a one-pot procedure, though this can still lead to mixtures.
-
Base Selection: Employing a strong, non-nucleophilic base can help ensure complete deprotonation, minimizing the presence of unreacted starting material that could compete in the second alkylation step.
Q2: I'm getting low yields of my mono-alkylated product. What are the possible causes and solutions?
Low yields of the mono-alkylated product can stem from several factors, including incomplete deprotonation, side reactions, or issues with the alkylating agent.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the malonic ester. Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) instead of alkoxides.[2]
-
Claisen Condensation: If a significant amount of the un-deprotonated ester is present, it can react with the enolate, leading to a Claisen condensation side product.[3] This can be mitigated by ensuring complete enolate formation before adding the alkyl halide, often by using a full equivalent of a strong base.[3]
-
Steric Hindrance: The alkyl halide may be too sterically hindered for the S(_N)2 reaction to proceed efficiently. This reaction works best with primary or secondary alkyl halides.[4]
-
Reaction Temperature: The deprotonation is often carried out at room temperature, but the alkylation step may require heating (reflux) to overcome the activation energy.[3]
Q3: How do I choose the right base for my reaction?
The choice of base is critical and depends on the specific requirements of your synthesis, including the pKa of the malonic ester derivative and the potential for side reactions.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are the most common and cost-effective bases.[5][6] They are sufficiently basic to deprotonate diethyl malonate (pKa ≈ 13).[6][7][8] It is crucial to match the alkoxide to the ester group to prevent transesterification.[1][7]
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that provides irreversible and complete deprotonation. It is often used in a polar aprotic solvent like DMF or DMSO.[9]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base. It is ideal for quantitative enolate formation, especially when dealing with less acidic substituted malonic esters in the second alkylation step.[2][10]
Q4: Can the solvent affect the outcome of my synthesis? What is the recommended solvent?
Yes, the solvent plays a crucial role.
-
Protic Solvents (e.g., Ethanol): When using an alkoxide base like sodium ethoxide, the corresponding alcohol (ethanol) is the solvent of choice to prevent transesterification.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are preferred when using stronger bases like NaH or LDA. They can enhance the rate of S(_N)2 alkylation and are suitable for acylating reactions with acid chlorides.[9] The rate of decarboxylation has also been shown to increase with solvent polarity and basicity.[11]
Q5: I'm observing transesterification. How can I avoid this?
Transesterification occurs when the alkoxide base does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate). The alkoxide can act as a nucleophile and exchange with the ester's alkoxy group. To prevent this, always use a base with the same alkyl group as the ester (e.g., sodium ethoxide with diethyl malonate).[1][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Symptom / Observation | Potential Cause | Recommended Action |
| Low or no product formation | Insufficiently strong base; Inactive alkyl halide; Reaction temperature too low. | Use a stronger base (e.g., NaH). Check the purity/reactivity of the alkyl halide. Heat the reaction mixture during the alkylation step.[3] |
| Significant amount of dialkylated product | The mono-alkylated enolate reacts further before the second alkyl halide is added; Use of excess first alkyl halide. | Carefully control stoichiometry (1 equivalent of the first alkyl halide). For best results, isolate and purify the mono-alkylated product before the second alkylation step. |
| Mixture of ester products (transesterification) | Mismatch between the alkoxide base and the malonic ester's alkyl groups. | Ensure the alkoxide base matches the ester (e.g., NaOEt for diethyl malonate).[1][7] |
| Claisen condensation byproduct detected | Incomplete deprotonation of the malonic ester. | Use a full equivalent of a strong base to ensure complete enolate formation before adding the alkyl halide.[3] Add the enolate solution to a refluxing solution of the alkylating agent.[3] |
| Product mixture is difficult to separate | Formation of closely related byproducts such as dialkylated or symmetrical products. | Optimize the reaction for selectivity by using a two-step alkylation process with purification of the intermediate. |
Data Summary
Table 1: Comparison of Common Bases for Malonic Ester Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol)[7] | Ethanol | Standard, cost-effective. Must match the ester's alkyl group.[1] |
| Sodium Hydride (NaH) | ~36 (H₂) | DMF, THF, DMSO | Strong, non-nucleophilic, drives deprotonation to completion.[9] |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF | Very strong, sterically hindered, ideal for quantitative enolate formation.[2][10] |
Experimental Protocols
Protocol: Two-Step Synthesis of an Unsymmetrical Carboxylic Acid
This protocol outlines the general procedure for the synthesis of an unsymmetrically substituted carboxylic acid starting from diethyl malonate.
Step 1: Mono-alkylation
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 eq.) in anhydrous ethanol. Add sodium ethoxide (1.0 eq.) portion-wise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[6]
-
First Alkylation: To the solution of the enolate, add the first alkyl halide (R¹-X, 1.0 eq.) dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude mono-alkylated malonic ester. Purify the product by column chromatography or distillation.
Step 2: Second Alkylation and Final Product Formation
-
Second Deprotonation: Dissolve the purified mono-alkylated malonic ester (1.0 eq.) in an anhydrous polar aprotic solvent such as THF. Cool the solution to -78 °C. Add a strong base like LDA (1.05 eq.) dropwise and stir for 1 hour.
-
Second Alkylation: Add the second, different alkyl halide (R²-X, 1.0 eq.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Decarboxylation: Quench the reaction with saturated aqueous NH₄Cl. Extract the dialkylated ester. After purification, subject the ester to acidic hydrolysis by refluxing with an aqueous acid (e.g., H₂SO₄ or HCl). Continue heating to effect decarboxylation until CO₂ evolution ceases.[2][7]
-
Final Work-up: Cool the reaction mixture and extract the final unsymmetrical carboxylic acid product. Purify as necessary.
Visualizations
Caption: Workflow for Unsymmetrical Malonic Ester Synthesis.
Caption: Troubleshooting Logic for Low Product Yield.
Caption: Logic for Selecting the Appropriate Base.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Choice of base for malonic ester synthesis - ECHEMI [echemi.com]
- 4. youtube.com [youtube.com]
- 5. Malonic ester synthesis | Britannica [britannica.com]
- 6. Ch21: Malonic esters [chem.ucalgary.ca]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl-Pentyl-Malonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of methyl-pentyl-malonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The most common and effective method is the malonic ester synthesis. This multi-step process involves:
-
Sequential Alkylation: Diethyl malonate is successively alkylated with a methyl and a pentyl halide (or vice versa) using a strong base to form diethyl methyl-pentyl-malonate.
-
Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, this compound.
-
Decarboxylation: The this compound is then heated to induce decarboxylation, yielding the final product. However, for the synthesis of the dicarboxylic acid itself, this final decarboxylation step is omitted.
Q2: Which alkylating agents are recommended for this synthesis?
For the introduction of the methyl and pentyl groups, the corresponding alkyl halides are typically used. Methyl iodide or methyl bromide are common choices for the methyl group, while 1-bromopentane or 1-iodopentane are suitable for the pentyl group.[1] Alkyl iodides are generally more reactive than bromides.
Q3: What is a common side reaction to be aware of during the alkylation step?
A major challenge in this synthesis is controlling the extent of alkylation. The primary side reactions are the formation of mono-alkylated (diethyl methylmalonate or diethyl pentylmalonate) and undesired dialkylated products (diethyl dimethylmalonate or diethyl dipentylmalonate) if the reaction conditions are not carefully controlled.[2] Using a slight excess of the malonate can help reduce the amount of the undesired dialkylated product.
Q4: What are the key considerations for the hydrolysis step?
Hydrolysis of the sterically hindered diethyl methyl-pentyl-malonate can be challenging. It often requires vigorous conditions, such as refluxing with a strong acid (e.g., aqueous HBr and acetic acid) or a strong base (e.g., concentrated KOH or NaOH).[3] Incomplete hydrolysis is a potential issue, leading to a mixture of the diester, monoesters, and the desired diacid.
Q5: How can I purify the final this compound?
Purification of the final product can typically be achieved through crystallization. After the hydrolysis and work-up, the crude product can be dissolved in a suitable solvent and allowed to crystallize. The choice of solvent will depend on the polarity of the final acid. Alternatively, column chromatography can be employed for more challenging purifications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired diethyl methyl-pentyl-malonate after alkylation | 1. Incomplete deprotonation of the malonic ester. 2. Competing elimination reaction of the alkyl halide. 3. Steric hindrance from the first alkyl group slowing down the second alkylation. 4. Formation of undesired dialkylation byproducts. | 1. Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide in absolute ethanol). 2. Use primary alkyl halides (methyl and 1-pentyl halides) to minimize elimination. Secondary halides react poorly.[4] 3. Increase the reaction time and/or temperature for the second alkylation step. Consider using a more reactive alkylating agent (iodide vs. bromide). 4. Carefully control the stoichiometry of the reactants. A slight excess of the mono-alkylated malonic ester can be used for the second alkylation. |
| Mixture of mono- and di-alkylated products | 1. Insufficient amount of the second alkylating agent. 2. Reaction time for the second alkylation was too short. 3. The reactivity of the second alkylating agent is significantly lower. | 1. Use a slight excess (1.1-1.2 equivalents) of the second alkylating agent. 2. Monitor the reaction progress by TLC or GC to ensure completion. 3. If using a less reactive alkyl halide (e.g., a bromide after an iodide), consider increasing the reaction temperature or switching to the more reactive iodide. |
| Incomplete hydrolysis of the diester | 1. Insufficiently harsh hydrolysis conditions. 2. Short reaction time. | 1. Increase the concentration of the acid or base used for hydrolysis. A mixture of aqueous HBr and acetic acid is often effective for hindered esters.[3] 2. Extend the reflux time and monitor the reaction for the disappearance of the starting ester. |
| Product decarboxylates during hydrolysis | The substituted malonic acid is thermally unstable under the hydrolysis conditions. | While typically requiring high temperatures to decarboxylate, some highly substituted malonic acids can be more labile.[3] If decarboxylation is a problem, consider milder hydrolysis conditions (e.g., lower temperature for a longer duration). |
| Difficulty in purifying the final product | The crude product contains a mixture of starting materials, side products, and the desired acid. | 1. Acid-base extraction: After hydrolysis, the acidic product can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the product extracted back into an organic solvent. 2. Crystallization: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.[5] 3. Chromatography: If crystallization is ineffective, silica gel column chromatography can be used for purification. |
Experimental Protocols
Synthesis of Diethyl Methyl-Pentyl-Malonate (Sequential Alkylation)
This protocol is a representative procedure adapted from general malonic ester synthesis methods.[1][4][6]
Step 1: First Alkylation (Methylation)
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add methyl iodide (1.05 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl methylmalonate.
Step 2: Second Alkylation (Pentylation)
-
Prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol in a separate flame-dried flask.
-
Add the crude diethyl methylmalonate (1.0 eq) from the previous step to the sodium ethoxide solution.
-
Add 1-bromopentane (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as indicated by TLC or GC.
-
Work up the reaction as described in Step 1 to obtain crude diethyl methyl-pentyl-malonate.
-
Purify the crude product by vacuum distillation or column chromatography.
Hydrolysis of Diethyl Methyl-Pentyl-Malonate
This protocol is a representative procedure for the hydrolysis of a dialkylmalonic ester.[3][7]
-
To the crude or purified diethyl methyl-pentyl-malonate (1.0 eq), add a mixture of 48% aqueous hydrobromic acid (excess) and glacial acetic acid (sufficient to ensure solubility).
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Diethyl Methyl-Pentyl-Malonate
| Parameter | First Alkylation (Methylation) | Second Alkylation (Pentylation) |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Alkylating Agent | Methyl Iodide | 1-Bromopentane |
| Stoichiometry (Base:Ester:Halide) | 1.0 : 1.0 : 1.05 | 1.0 : 1.0 : 1.1 |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~78 °C) |
| Typical Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Expected Yield of Alkylated Ester | High (often >90% for mono-alkylation) | Moderate to Good (can be lower due to steric hindrance) |
Table 2: Hydrolysis Conditions and Expected Outcomes
| Hydrolysis Reagent | Typical Conditions | Expected Outcome | Potential Issues |
| Aqueous HBr / Acetic Acid | Reflux, 12-24 hours | Good yield of the diacid | Prolonged heating may cause some decarboxylation. |
| Aqueous KOH / Ethanol | Reflux, 8-16 hours | Good yield of the diacid salt | Incomplete hydrolysis is possible due to steric hindrance. |
| Aqueous HCl | Reflux, 12-24 hours | Moderate to good yield of the diacid | Generally less effective for hindered esters than HBr. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aizenberglab.seas.harvard.edu [aizenberglab.seas.harvard.edu]
- 6. Ch21: Malonic esters [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Separation of Mono- and Di-alkylated Malonic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of mono- and di-alkylated malonic esters.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating mono- and di-alkylated malonic esters?
A major challenge arises from the similar physical properties of the mono- and di-alkylated products, as well as the starting material, diethyl malonate.[1] This similarity in polarity and boiling points can make separation by standard techniques like fractional distillation and column chromatography difficult.[1]
Q2: Which separation technique is generally preferred?
Both fractional distillation and column chromatography can be employed. The choice depends on the specific alkyl groups, the difference in boiling points, and the scale of the reaction. For compounds with a significant boiling point difference, fractional distillation may be suitable. For compounds with similar boiling points or for smaller scale purifications, column chromatography is often more effective.
Q3: How can I minimize the formation of the di-alkylated product during the reaction?
Using a slight excess of the malonic ester relative to the alkylating agent and the base can help favor the formation of the mono-alkylated product.[2] Careful control of reaction conditions, such as temperature and reaction time, is also crucial.
Q4: Can I remove unreacted diethyl malonate before purification of the alkylated products?
Yes, unreacted diethyl malonate can sometimes be removed by washing the organic phase with a basic aqueous solution (e.g., dilute sodium hydroxide or potassium carbonate). The unreacted malonic ester is more acidic and will be deprotonated and extracted into the aqueous layer. However, care must be taken to avoid hydrolysis of the ester groups of the desired products.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation between mono- and di-alkylated products.
-
Possible Cause: The boiling points of your specific mono- and di-alkylated esters are too close for efficient separation with your current setup. For example, diethyl methylmalonate has a boiling point of 198-199°C, while diethyl dimethylmalonate boils at 192-197°C.[3][4][5][6][7][8][9] Unreacted diethyl malonate also has a similar boiling point of 199-200°C.[10][11]
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[12]
-
Optimize Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. Use a heating mantle with a stirrer for best results.
-
Control the Distillation Rate: A slower distillation rate generally leads to better separation. Aim for a rate of 1-2 drops per second for the distillate.
-
Consider Vacuum Distillation: For higher boiling esters, distillation under reduced pressure will lower the boiling points and can sometimes improve separation.
-
Issue 2: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal decomposition of the esters.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: This is the most effective way to lower the required temperature and prevent decomposition.
-
Ensure a Dry Apparatus: The presence of water can lead to hydrolysis of the esters at high temperatures.
-
Column Chromatography
Issue 1: Mono- and di-alkylated products are co-eluting.
-
Possible Cause: The solvent system is not optimized for the separation. The di-alkylated product is less polar than the mono-alkylated product and should elute first.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.[13] Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it.
-
Perform Test Runs with TLC: Before running a column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your mono- and di-alkylated products. Aim for a difference in Rf values of at least 0.2.
-
Use a Gradient Elution: A gradient of increasing solvent polarity during the column run can improve separation.
-
Issue 2: The desired compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough to move the compound through the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent.
-
Check for Compound Decomposition: The compound may have decomposed on the acidic silica gel.[14] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot has formed. If decomposition is an issue, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[14]
-
Issue 3: How can I visualize the spots on a TLC plate?
-
Possible Cause: Malonic esters are often colorless and not visible to the naked eye.
-
Troubleshooting Steps:
-
UV Light: If your compounds contain a UV-active chromophore (like an aromatic ring), they can be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator.[15][16] The compounds will appear as dark spots.
-
Staining: Use a chemical stain to visualize the spots. Common stains for esters include:
-
Potassium Permanganate: This stain reacts with compounds that can be oxidized. Esters may show up as yellow-brown spots on a purple background.
-
Anisaldehyde Stain: This stain, upon heating, can produce a range of colors for different functional groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[16][17]
-
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Diethyl Malonate | 160.17 | 199-200[10][11] |
| Diethyl methylmalonate | 174.19 | 198-199[4][5][6] |
| Diethyl dimethylmalonate | 188.22 | 192-197[3][7][9] |
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude mixture of alkylated malonic esters into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Slowly increase the temperature until the mixture begins to boil and the vapor rises into the fractionating column.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of the lower-boiling component (typically the di-alkylated ester).
-
Once the temperature begins to rise, change the receiving flask to collect the next fraction, which will be enriched in the higher-boiling component (the mono-alkylated ester).
-
Collect any remaining material as a third fraction.
-
-
Analysis: Analyze the collected fractions by TLC or GC-MS to determine their purity.
Protocol 2: Separation by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis: Monitor the fractions by TLC to identify which contain the desired products. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the separation of alkylated malonic esters.
Caption: Troubleshooting logic for separation of mono- and di-alkylated malonic esters.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Diethyl methylmalonate(609-08-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. manavchem.com [manavchem.com]
- 7. 二甲基丙二酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]
- 9. Diethyl dimethylmalonate 97 1619-62-1 [sigmaaldrich.com]
- 10. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. vernier.com [vernier.com]
- 13. rsc.org [rsc.org]
- 14. Chromatography [chem.rochester.edu]
- 15. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stains for Developing TLC Plates [faculty.washington.edu]
Technical Support Center: Hydrolysis of Methyl-Pentyl-Malonic Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of methyl-pentyl-malonic esters.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for hydrolyzing methyl-pentyl-malonic esters?
A1: The hydrolysis of methyl-pentyl-malonic esters to the corresponding malonic acid can be achieved under either basic or acidic conditions.[1][2] Basic hydrolysis, also known as saponification, is the more common method and is typically irreversible.[1][3] It involves treating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process.[1][2][5] It requires a large excess of water and a strong acid catalyst.[2][5]
Q2: Can I selectively hydrolyze only one of the ester groups (methyl or pentyl)?
A2: Selective monohydrolysis of unsymmetrical dialkyl malonates can be challenging. However, it is generally expected that the less sterically hindered methyl ester will hydrolyze more readily than the bulkier pentyl ester under basic conditions. Achieving high selectivity may require careful optimization of reaction conditions, such as using a limited amount of base (around 1 equivalent) and low temperatures.[6]
Q3: What is the purpose of the decarboxylation step after hydrolysis?
A3: The hydrolysis of a dialkyl malonic ester yields a substituted malonic acid. Malonic acids readily lose a molecule of carbon dioxide (CO2) upon heating to form a substituted carboxylic acid.[7][8] This decarboxylation step is a key part of the malonic ester synthesis for producing mono- and disubstituted acetic acids.[7]
Q4: What are the typical solvents used for the hydrolysis of malonic esters?
A4: For basic hydrolysis, a mixture of an organic solvent and water is often used to ensure the solubility of the ester. Common organic co-solvents include tetrahydrofuran (THF), ethanol, or methanol.[9] It is crucial to use a non-alcoholic solvent like THF if you want to avoid transesterification. For acidic hydrolysis, a large excess of water is used, often with a co-solvent to aid solubility, and a strong acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl) serves as the catalyst.[5][10]
Troubleshooting Guide
Problem 1: Incomplete hydrolysis of both ester groups.
-
Question: I have run my hydrolysis reaction, but analysis shows that a significant amount of the starting methyl-pentyl-malonic ester remains. What could be the issue?
-
Answer: Incomplete hydrolysis can be due to several factors:
-
Insufficient reaction time or temperature: Sterically hindered esters, like those with a pentyl group, may require longer reaction times or higher temperatures to go to completion.
-
Inadequate amount of base/acid: For basic hydrolysis, ensure at least two equivalents of base are used for complete saponification of both ester groups. For acid-catalyzed hydrolysis, a sufficient concentration of the acid catalyst is necessary.
-
Poor solubility: If the ester is not fully dissolved in the reaction medium, the reaction rate will be slow. Consider using a co-solvent like THF to improve solubility.
-
Steric hindrance: The presence of both a methyl and a pentyl group on the alpha-carbon increases steric bulk, which can slow down the rate of hydrolysis.
-
Problem 2: Only one of the ester groups is hydrolyzed.
-
Question: My reaction has resulted in a significant amount of the monoacid-monoester. How can I drive the reaction to complete diacid formation?
-
Answer: This is a common issue, especially with unsymmetrical esters.
-
The methyl ester is less sterically hindered and will likely hydrolyze faster than the pentyl ester.
-
To hydrolyze the more hindered pentyl ester, you may need to increase the reaction temperature, prolong the reaction time, or use a stronger base concentration.
-
Consider adding a phase-transfer catalyst if you are using a biphasic system to improve the interaction between the aqueous base and the organic ester.
-
Problem 3: I am observing a side product that is not the desired carboxylic acid.
-
Question: After my basic hydrolysis using methanol as a co-solvent, I see a new ester in my product mixture. What is happening?
-
Answer: You are likely observing transesterification. When an alcohol is used as a solvent in basic hydrolysis, the corresponding alkoxide can act as a nucleophile and exchange with the alkoxy group of your ester. To avoid this, use a non-alcoholic solvent such as THF or dioxane.
Problem 4: The decarboxylation step is not working or is giving low yields.
-
Question: After hydrolyzing my ester to the diacid, I am having trouble with the decarboxylation step. What are the optimal conditions?
-
Answer: Decarboxylation of malonic acids typically requires heating.
-
Ensure you have successfully hydrolyzed both ester groups to the diacid first. The presence of remaining ester groups will prevent decarboxylation.
-
The temperature required for decarboxylation can vary depending on the substrate, but it is often carried out by heating the crude malonic acid neat (without solvent) at temperatures above 150 °C.
-
Acidic conditions from the hydrolysis workup can facilitate decarboxylation upon heating.
-
Data Presentation
Table 1: Expected Relative Hydrolysis Rates and Influencing Factors
| Parameter | Effect on Methyl Ester Hydrolysis | Effect on Pentyl Ester Hydrolysis | Recommendation for Complete Hydrolysis |
| Steric Hindrance | Lower (faster hydrolysis) | Higher (slower hydrolysis) | Increase temperature and/or reaction time. |
| Base Concentration | Increased rate | Increased rate | Use at least 2 equivalents of strong base. |
| Temperature | Increased rate | Increased rate | Refluxing is often necessary. |
| Co-solvent | THF/Water is ideal | THF/Water is ideal | Avoid alcoholic solvents to prevent transesterification. |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification) of Methyl-Pentyl-Malonic Ester
-
Dissolution: Dissolve the methyl-pentyl-malonic ester (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5 equivalents) to the ester solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to go to completion.
-
Work-up (Acidification): After the reaction is complete, cool the mixture to room temperature and carefully acidify with a strong acid (e.g., 6M HCl) until the pH is acidic. This will protonate the carboxylate to form the malonic acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain the crude methyl-pentyl-malonic acid.
Protocol 2: Acid-Catalyzed Hydrolysis of Methyl-Pentyl-Malonic Ester
-
Reaction Mixture: In a round-bottom flask, combine the methyl-pentyl-malonic ester (1 equivalent) with a large excess of water and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). A co-solvent may be added to aid solubility.
-
Reflux: Heat the mixture to reflux. The reaction is an equilibrium, so a long reaction time is often required.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction has reached equilibrium or is complete, cool the mixture to room temperature.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove the acid catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 3: Decarboxylation of this compound
-
Heating: Place the crude this compound obtained from the hydrolysis step in a round-bottom flask equipped with a condenser.
-
Reaction: Heat the acid neat (without solvent) to a temperature of 150-180 °C. The evolution of CO2 gas should be observed.
-
Completion: Continue heating until the gas evolution ceases.
-
Purification: The resulting carboxylic acid can be purified by distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the hydrolysis and decarboxylation of methyl-pentyl-malonic ester.
Caption: Troubleshooting decision tree for the hydrolysis of methyl-pentyl-malonic esters.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. portal.amelica.org [portal.amelica.org]
- 10. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Identifying byproducts in methyl-pentyl-malonic acid synthesis by GC-MS
Technical Support Center: Methyl-Pentyl-Malonic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers identifying byproducts in the synthesis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple peaks in my GC chromatogram besides my target this compound?
A1: The presence of multiple peaks indicates that your product is not pure. In a typical malonic ester synthesis route, several byproducts can form. The most common sources of impurities are incomplete reactions, over-alkylation, or side reactions. Each of these byproducts will have a different retention time on the GC column.
Q2: My GC-MS analysis requires derivatization of the sample. Why is this necessary and what is a standard protocol?
A2: Carboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization, typically by converting the acidic protons to less polar groups (e.g., methyl esters or trimethylsilyl esters), increases the compound's volatility and thermal stability.
-
Detailed Methodology: Derivatization with Diazomethane (for Methyl Esterification)
-
Safety: Diazomethane is toxic and explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve approximately 1-2 mg of your crude dried sample in 1 mL of a suitable solvent like diethyl ether or a mixture of diethyl ether and methanol.
-
Add a freshly prepared ethereal solution of diazomethane dropwise to your sample solution until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stand for 10-15 minutes.
-
Gently bubble nitrogen gas through the solution to remove the excess diazomethane.
-
The resulting solution containing the dimethyl ester of this compound and its byproducts is now ready for GC-MS analysis.
-
Q3: How do I identify a specific byproduct based on the GC-MS data?
A3: Identification is a two-step process:
-
Retention Time (GC): Compare the retention time of the unknown peak to known standards if available. Generally, compounds with lower molecular weights or lower polarity will elute faster (have shorter retention times).
-
Mass Spectrum (MS): Analyze the fragmentation pattern. The molecular ion peak (M+) will give you the molecular weight of the byproduct. Characteristic fragment ions can help you deduce the structure. For example, the loss of a methoxy group (-OCH3, 31 m/z) or a carbomethoxy group (-COOCH3, 59 m/z) is common for the methyl-esterified derivatives.
Troubleshooting Guide
Issue 1: A prominent peak appears at a much earlier retention time than the product.
-
Possible Cause: This is likely a byproduct with a significantly lower molecular weight. It could be an incompletely alkylated precursor, such as the monomethyl or monopentyl derivative of the malonic ester, which was not fully reacted in the subsequent step.
-
Troubleshooting Steps:
-
Examine the mass spectrum of the early peak.
-
Calculate the molecular weight from the molecular ion peak.
-
Compare this weight to the expected weights of potential precursors (see Table 1). For instance, the dimethyl ester of methyl-malonic acid would have a lower molecular weight than the dimethyl ester of this compound.
-
Issue 2: A peak is observed with a higher molecular weight than the target product.
-
Possible Cause: This often indicates over-alkylation. For example, a di-pentyl or di-methyl malonic ester could have formed if the reaction conditions were not carefully controlled.
-
Troubleshooting Steps:
-
Analyze the mass spectrum of the late-eluting peak.
-
Determine if the molecular ion's mass corresponds to a plausible over-alkylated product (see Table 1). For example, the dimethyl ester of dipentyl-malonic acid would have a significantly higher mass.
-
Issue 3: My chromatogram is noisy or shows poor peak shape for my target analyte.
-
Possible Cause: This could be due to incomplete derivatization, leaving polar carboxylic acid groups that interact poorly with the GC column. It could also indicate issues with the GC-MS system itself, such as a contaminated injector port or column degradation.
-
Troubleshooting Steps:
-
Ensure your derivatization protocol is followed precisely and that reagents are fresh.
-
Run a known standard of a similar derivatized acid to check system performance.
-
Perform routine maintenance on the GC-MS, including cleaning the injector liner and trimming the column.
-
Quantitative Data Summary
The following table summarizes potential byproducts from the synthesis of this compound, assuming a diethyl malonate starting material followed by derivatization to methyl esters for GC-MS analysis. Relative retention times and key mass spectral fragments are illustrative and can vary based on the specific GC-MS conditions.
| Compound Name (as Dimethyl Ester) | Potential Source | Relative Retention Time (vs. Product) | Expected Molecular Ion (M+) [m/z] | Key Mass Spectral Fragments [m/z] |
| Dimethyl malonate | Unreacted starting material | Very Early | 132 | 101, 74, 59 |
| Dimethyl methylmalonate | Incomplete pentylation | Early | 146 | 115, 88, 59 |
| Dimethyl pentylmalonate | Incomplete methylation | Mid | 202 | 171, 145, 88, 59 |
| Dimethyl methylpentylmalonate (Product) | Target Compound | 1.00 (Reference) | 216 | 185, 159, 127, 88, 59 |
| Dimethyl dimethylmalonate | Over-methylation | Early | 160 | 129, 102, 59 |
| Dimethyl dipentylmalonate | Over-pentylation | Late | 272 | 241, 215, 157, 88, 59 |
Experimental Workflow & Visualizations
A typical workflow for synthesizing and analyzing this compound is outlined below. This process involves synthesis, purification, derivatization, and finally, analysis by GC-MS to identify the main product and any byproducts.
Caption: Workflow for Synthesis and GC-MS Analysis of this compound.
Disclaimer: The protocols and data provided are for illustrative purposes. Specific experimental conditions, especially GC-MS parameters, should be optimized for your instrumentation and specific analytical goals.
Overcoming steric hindrance in the alkylation of malonic esters
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the alkylation of malonic esters, particularly when dealing with sterically demanding substrates.
Troubleshooting Guide
Q: My reaction yield is extremely low when using a secondary or bulky primary alkyl halide. What are the likely causes and how can I improve it?
A: Low yields with sterically hindered alkyl halides are a common issue, primarily due to the slow rate of the SN2 reaction.[1] Tertiary alkyl halides are generally unsuitable as they lead to elimination products.[1] Here are several strategies to overcome this challenge:
-
Choice of Base: Standard bases like sodium ethoxide may not be optimal. Consider using stronger, non-nucleophilic, or sterically hindered bases to ensure complete and rapid enolate formation.[2][3] Potassium tert-butoxide is a viable option.[2] For very hindered systems, bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) can be effective.[4][5]
-
Solvent Effects: Switching from standard alcoholic solvents to polar aprotic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) can significantly accelerate the SN2 reaction rate.[6][7]
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for hindered alkylations. It facilitates the transfer of the malonate enolate from a solid or aqueous phase to the organic phase containing the alkyl halide.[8][9] This method can improve yields and reaction rates under milder conditions.[9]
-
Counter-ion Effect: The choice of the metal counter-ion can influence reactivity. Cesium salts, like Cesium Carbonate (Cs₂CO₃), are known to enhance the rate of alkylation due to the formation of a "naked" and more reactive enolate in organic solvents.[10][11]
Q: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?
A: The formation of a dialkylated product occurs because the mono-alkylated malonic ester still possesses one acidic α-hydrogen that can be deprotonated and react with another molecule of the alkyl halide.[7] To promote mono-alkylation, consider the following adjustments:
-
Stoichiometry: Use a molar excess of the malonic ester relative to the base and the alkyl halide.[12] This ensures the base is consumed in forming the enolate of the starting material, leaving little to deprotonate the mono-alkylated product.
-
Controlled Addition: Add the alkylating agent slowly to a solution of the pre-formed enolate.[13] This maintains a low concentration of the alkyl halide, favoring reaction with the more abundant starting enolate.
-
Reaction Conditions: The reaction is typically performed by first forming the enolate at room temperature and then adding this solution to the alkyl halide at an elevated temperature to drive the reaction.[13][14]
Q: My product analysis shows the presence of an O-alkylated ether. How can I suppress this side reaction?
A: O-alkylation is a competing side reaction where the enolate attacks the alkyl halide with its oxygen atom instead of the α-carbon.[15] Several factors influence the C- vs. O-alkylation ratio:
-
Alkyl Halide: The nature of the leaving group is important. Alkyl iodides generally favor C-alkylation more than bromides or chlorides.[8]
-
Solvent: Polar aprotic solvents generally favor C-alkylation.
-
Catalysis: Phase-transfer catalysis has been shown to be effective in promoting C-alkylation.[8] In a typical experiment using potassium carbonate as the base and a phase-transfer catalyst, C-alkylation is the predominant pathway.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for alkylating a sterically hindered malonic ester?
For moderately hindered substrates, potassium carbonate in combination with a phase-transfer catalyst offers a mild and effective system.[8][16] For highly hindered systems, stronger bases like potassium tert-butoxide or sodium hydride are often necessary.[2][4] It is crucial to use anhydrous conditions, especially with reactive bases like NaH.
Q2: Can I use tertiary alkyl halides in malonic ester synthesis?
No, tertiary alkyl halides are not suitable for this reaction.[1] They are too sterically hindered to undergo the required SN2 reaction and will instead primarily lead to elimination byproducts.[1]
Q3: Why must the alkoxide base match the ester group of the malonate (e.g., sodium ethoxide for diethyl malonate)?
Using a matching alkoxide prevents transesterification, a side reaction where the base acts as a nucleophile and exchanges the ester's alkyl group, leading to a mixture of products.[1][17] If the alkoxide and the ester's alcohol group are the same, any transesterification reaction is non-productive and simply regenerates the starting material.[1]
Q4: What is phase-transfer catalysis and how does it help in this context?
Phase-transfer catalysis involves a catalyst (often a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether) that transports a reactant from one phase (e.g., an aqueous or solid phase containing the base and deprotonated malonate) into another phase (e.g., an organic solvent) where the reaction with the alkyl halide occurs.[9][16] This is particularly useful for hindered reactions as it allows for high local concentrations of the reactive enolate in the organic phase under mild conditions, often avoiding the need for very strong bases and harsh conditions that can cause side reactions.[8][9]
Data Summary
The choice of reaction conditions can significantly impact the outcome of the alkylation, especially the ratio of C- to O-alkylated products.
Table 1: Effect of Halide on C/O Alkylation Ratio
| Alkyl Halide | C-Alkylation Product (%) | O-Alkylation Product (%) |
|---|---|---|
| Alkyl Iodide | High | Low |
| Alkyl Bromide | Moderate | Moderate |
| Alkyl Chloride | Low | High |
Data derived from trends observed in phase-transfer catalyzed alkylations.[8]
Table 2: Comparison of Bases for Hindered Alkylations
| Base | Solvent | Typical Substrates | Key Advantages | Considerations |
|---|---|---|---|---|
| NaOEt/KOEt | Ethanol | Primary alkyl halides | Standard, inexpensive | Ineffective for hindered substrates, risk of transesterification if mismatched[1][17] |
| K₂CO₃ / PTC | Toluene, Acetonitrile | Primary, some secondary alkyl halides | Mild conditions, high C-alkylation selectivity[8] | Reaction can be slow without an effective catalyst |
| Cs₂CO₃ | DMF, NMP | Primary, secondary alkyl halides | High reactivity due to "cesium effect"[10][11] | Higher cost |
| NaH | DMF, THF | Primary, secondary alkyl halides | Strong, non-nucleophilic base[4] | Requires strictly anhydrous conditions, safety precautions for handling |
| KHMDS / LDA | THF | Primary, secondary alkyl halides | Very strong, sterically hindered, good for complex substrates[2][5] | Requires anhydrous and low-temperature conditions, more expensive |
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate with a Bulky Alkyl Bromide using NaH
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 60% sodium hydride (NaH) in mineral oil (1.1 equivalents) to anhydrous Dimethylformamide (DMF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension under a nitrogen atmosphere.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting solution back to 0 °C. Add the sterically hindered alkyl bromide (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation
-
Setup: To a round-bottom flask, add diethyl malonate (1.0 equivalent), the alkyl halide (1.2 equivalents), powdered anhydrous potassium carbonate (2.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents).[16]
-
Solvent: Add a suitable solvent like toluene or acetonitrile.[8]
-
Reaction: Stir the suspension vigorously and heat to reflux (typically 80-100 °C).[8] The reaction progress can be monitored by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or chromatography.
Visualizations
Caption: General workflow for the alkylation and subsequent conversion of malonic esters.
Caption: Decision flowchart for troubleshooting low yields in malonic ester alkylation.
Caption: Mechanism of phase-transfer catalysis in malonic ester alkylation.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Sciencemadness Discussion Board - Malonic Ester Synthesis. Side reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Malonic Ester Synthesis. Side reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Malonic Ester Synthesis [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Choice of base for malonic ester synthesis - ECHEMI [echemi.com]
- 15. pharmaxchange.info [pharmaxchange.info]
- 16. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 17. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability of Substituted Malonic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted malonic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with substituted malonic acids during workup?
A1: The main stability concern is premature decarboxylation. Substituted malonic acids are β-dicarboxylic acids, which are prone to losing one of the carboxyl groups as carbon dioxide (CO₂) upon heating or under acidic conditions.[1][2][3][4][5][6][7] This is often the desired reaction in the malonic ester synthesis to obtain a substituted acetic acid, but it can be an unwanted side reaction if the goal is to isolate the substituted malonic acid itself.[8]
Q2: I observed vigorous gas evolution after acidifying my saponification reaction mixture. What is happening?
A2: The gas evolution is very likely carbon dioxide from the decarboxylation of your substituted malonic acid.[1][2][3] Saponification of a malonic ester under basic conditions yields the stable dicarboxylate salt. However, when you acidify the workup to neutralize the base and protonate the carboxylate groups, the resulting substituted malonic acid can become unstable, especially if the temperature is elevated or if the substituents on the alpha-carbon are electron-withdrawing.
Q3: How do different substituents on the alpha-carbon affect the stability of malonic acids?
A3: The nature of the substituent significantly influences the rate of decarboxylation.
-
Electron-withdrawing groups , such as aryl groups, can stabilize the carbanion-like transition state of decarboxylation, thus increasing the rate of CO₂ loss.[9] For example, aryl-substituted malonic acids are particularly prone to decarboxylation.[9]
-
Steric hindrance from bulky substituents can also play a role, although the electronic effects are often more dominant.
-
Alkyl groups are generally considered to be less destabilizing than aryl groups.[9]
Q4: Are there any other degradation pathways I should be aware of during workup?
A4: While decarboxylation is the most common issue, other side reactions can occur, particularly during the saponification of malonic esters:
-
Incomplete Hydrolysis: Sterically hindered esters may be resistant to saponification, leading to a mixture of the desired dicarboxylic acid, the monoester, and unreacted starting material.[10][11]
-
Transesterification: If an alcohol is used as a solvent during saponification with a different alkoxide base than the ester, transesterification can occur, leading to a mixture of esters.[12]
Troubleshooting Guide
Problem 1: Low or no yield of the desired substituted malonic acid, with the main product being the decarboxylated acetic acid derivative.
| Possible Cause | Suggested Solution |
| Excessive heat during workup | After saponification, perform the acidification step in an ice bath to keep the temperature low. Avoid heating the acidic solution. A patent for the production of malonic acid suggests keeping the temperature below 70°C, and preferably between 50-70°C, to avoid excessive decomposition.[13] |
| Strongly acidic conditions | Use a milder acid for neutralization, such as a saturated solution of ammonium chloride or citric acid, and add it slowly while monitoring the pH. Aim for a pH that is just acidic enough to protonate the carboxylates without creating a harsh environment. Some studies have shown that decarboxylation can be rapid at pH 2-3.[14] |
| Prolonged exposure to acidic conditions | Extract the product into an organic solvent immediately after acidification. Do not let the acidic aqueous solution sit for an extended period. |
| Solvent removal under high heat | When removing the extraction solvent, use a rotary evaporator at low temperature and reduced pressure. |
Problem 2: My substituted malonic ester is difficult to hydrolyze (incomplete saponification).
| Possible Cause | Suggested Solution |
| Steric hindrance | For sterically hindered esters, longer reaction times or slightly elevated temperatures during saponification may be necessary.[10][11] However, be mindful of potential side reactions. Alternatively, consider using milder, non-aqueous hydrolysis conditions.[11] |
| Insufficient base | Ensure that at least two equivalents of base (e.g., NaOH or KOH) are used to hydrolyze both ester groups. |
Problem 3: My final product is an oil and will not crystallize.
| Possible Cause | Suggested Solution |
| Impurities | The oil may be a mixture of your desired product and the decarboxylated byproduct. The presence of the decarboxylated product can act as an impurity that inhibits crystallization. |
| Residual solvent | Ensure all solvent has been removed under high vacuum. |
| Product is inherently an oil | Some substituted malonic acids are oils at room temperature. In this case, purification by column chromatography on silica gel may be an option, though care must be taken to avoid prolonged exposure to the acidic silica. |
Data Presentation
Table 1: Qualitative Stability of Substituted Malonic Acids
| Substituent Type | General Stability | Rationale |
| Alkyl | Moderately Stable | Alkyl groups are generally less prone to promoting decarboxylation compared to aryl groups.[9] |
| Aryl (e.g., Phenyl) | Less Stable | Aryl groups can stabilize the transition state of decarboxylation through resonance, accelerating the reaction.[9] |
| Electron-Withdrawing Groups | Less Stable | These groups stabilize the negative charge that develops on the alpha-carbon during the transition state of decarboxylation.[14] |
| Halo (e.g., Chloro, Bromo) | Moderately Stable | While electron-withdrawing, the effect on decarboxylation during workup is not as pronounced as with aryl groups. Alpha-halomalonates have been successfully saponified to the corresponding malonic acid monoesters.[10] |
Experimental Protocols
Protocol 1: General Procedure for Saponification and Workup to Isolate a Substituted Malonic Acid
This protocol is adapted from the general procedures for the saponification of substituted dialkyl malonates.[15]
-
Saponification: Dissolve the substituted dialkyl malonate (1.0 equiv) in a suitable alcohol (e.g., methanol or ethanol, ~2 M concentration). Add a 6 M aqueous solution of NaOH or KOH (5.0 equiv). Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C for 1 hour) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5°C.
-
Acidification: While vigorously stirring, slowly add cold (0-5°C) 1 M HCl or another suitable acid to the reaction mixture until the pH is approximately 1. Monitor the pH carefully to avoid making the solution too acidic.
-
Extraction: Immediately extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature of ≤ 30°C).
-
Purification: The crude product can be purified by crystallization or, if necessary, by column chromatography.
Visualizations
Caption: Decarboxylation mechanism via a cyclic transition state.
Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and hosted to be displayed in the diagram.
Caption: Troubleshooting workflow for low yields of substituted malonic acids.
Caption: General experimental workflow for isolating substituted malonic acids.
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.amelica.org [portal.amelica.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. reddit.com [reddit.com]
- 13. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purifying Malonic Acid Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of malonic acid derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of malonic acid derivatives, offering step-by-step solutions to overcome these challenges.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Compound from Impurities | Incorrect mobile phase polarity. | Optimize the solvent system. For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[1] Start with a low polarity mixture and gradually increase the proportion of the polar solvent. A typical starting point for polar compounds could be 10-50% ethyl acetate in hexane.[1] |
| Co-elution of acidic impurities. | Add a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to the mobile phase. This can help to suppress the ionization of the acidic compounds, making them less polar and improving separation. | |
| Compound Tailing (Asymmetric Peaks) | Strong interaction between the acidic malonic acid derivative and the silica gel. | Add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase to ensure the compound remains in its protonated, less polar form.[2] This minimizes strong interactions with the stationary phase. |
| Column overload. | Reduce the amount of crude material loaded onto the column. As a general rule, for flash chromatography, the amount of silica gel should be at least 50-100 times the weight of the crude sample. | |
| Compound Appears Stuck on the Column | The compound is too polar for the selected mobile phase. | Increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. For very polar compounds, a mobile phase of methanol in dichloromethane (e.g., 5% MeOH/DCM) may be necessary.[1] |
| Compound is unstable on silica gel. | If you suspect degradation, you can test the compound's stability on a TLC plate.[3] If it is unstable, consider using a less acidic stationary phase like alumina or florisil.[3] Alternatively, reversed-phase chromatography can be employed where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). | |
| Compound Elutes Too Quickly (in the Solvent Front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher proportion of the non-polar solvent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. |
| The sample was loaded in a solvent that is too strong. | Dissolve the sample in the minimum amount of the initial, low-polarity mobile phase. If the sample is not soluble, dissolve it in a slightly more polar solvent, but use the smallest volume possible.[2] Dry loading the sample onto a small amount of silica gel is another effective technique.[2] | |
| Cracked or Channeled Column Packing | Improper column packing. | Ensure the silica gel is packed uniformly. A slurry packing method, where the silica gel is mixed with the initial mobile phase and then poured into the column, is generally preferred to dry packing to avoid air bubbles and channels. |
| Low Recovery of the Purified Compound | The compound may be partially adsorbing irreversibly to the silica gel. | The addition of a small amount of acid to the mobile phase can help improve recovery.[4] |
| Fractions containing the compound were not all collected. | Carefully monitor the elution using thin-layer chromatography (TLC) to ensure all fractions containing the desired product are collected. Sometimes, compounds can elute over a larger volume than expected. |
Experimental Protocols
General Protocol for Normal-Phase Flash Column Chromatography
This protocol outlines a standard procedure for purifying a malonic acid derivative on a silica gel column.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[2]
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (typically 230-400 mesh) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase and carefully apply it to the top of the column with a pipette.[2]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
-
Analysis of Fractions:
-
Spot every few fractions on a TLC plate.
-
Develop and visualize the plate to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying malonic acid derivatives?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for the purification of malonic acid derivatives. However, if your compound is sensitive to the acidic nature of silica gel, you may consider using neutral alumina or florisil.[3] For highly polar derivatives that are difficult to retain on normal-phase columns, reversed-phase silica (C18) can be an excellent alternative.
Q2: How do I choose the right solvent system?
A2: The choice of solvent system is crucial for a successful separation. A good starting point for normal-phase chromatography is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1] The optimal ratio can be determined by running TLC plates with varying solvent polarities. Aim for an Rf value of 0.2-0.4 for your target compound.[2] For more polar compounds, a system of dichloromethane and methanol may be required.[1]
Q3: Why is my compound streaking on the TLC plate and tailing on the column?
A3: Streaking and tailing are common when dealing with acidic compounds like malonic acid derivatives on silica gel. This is due to the strong interaction between the acidic protons of your compound and the silica surface. To resolve this, add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase.[2][4] This will keep your compound in its protonated state, reducing its interaction with the stationary phase and leading to sharper peaks.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography is a very effective technique for purifying polar compounds. In this mode, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or water and methanol). This can be particularly useful if your compound is unstable on silica gel or if normal-phase chromatography fails to provide adequate separation.
Q5: How much crude material can I load onto my column?
A5: The loading capacity of a column depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between your product and impurities), you can load more material. A general guideline for flash chromatography is to use a silica gel to crude material weight ratio of at least 50:1 to 100:1. Overloading the column will result in poor separation.
Q6: What should I do if my compound is not soluble in the mobile phase?
A6: If your compound has poor solubility in the chosen mobile phase, you can use the "dry loading" technique.[2] Dissolve your crude mixture in a solvent in which it is soluble (e.g., dichloromethane, acetone, or methanol). Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Visualizations
Experimental Workflow for Purifying Malonic Acid Derivatives
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree for Poor Separation
Caption: Decision tree for troubleshooting poor separation.
References
Validation & Comparative
Comparative study of different bases for malonic ester synthesis
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a cornerstone reaction in organic chemistry for the preparation of substituted carboxylic acids. A critical step in this synthesis is the deprotonation of the α-carbon of the malonic ester, which is achieved through the use of a suitable base. The choice of base can significantly impact the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly used bases, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Performance Comparison of Bases
The selection of a base for malonic ester synthesis is a balance between reactivity, cost, safety, and compatibility with other functional groups. Below is a summary of the performance of four common bases: sodium ethoxide, sodium hydride, potassium carbonate with a phase-transfer catalyst, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
| Base | Typical Solvent(s) | Typical Reaction Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 75-90% | Inexpensive, readily available, well-established protocols. | Can promote transesterification with other esters, requires anhydrous conditions. |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Reflux | 65-98%[1] | Strong, non-nucleophilic base, avoids transesterification. | Flammable solid, requires careful handling and inert atmosphere. |
| Potassium Carbonate (K₂CO₃) / PTC | Toluene, Dioxane | Reflux | High | Mild, inexpensive, suitable for sensitive substrates. | Often requires a phase-transfer catalyst (PTC) for efficient reaction.[2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | Not specified | Good to Excellent[3] | Non-nucleophilic, organic-soluble strong base. | More expensive than inorganic bases, less documented for this specific synthesis. |
Experimental Protocols
Detailed methodologies for the alkylation of diethyl malonate using different bases are provided below. These protocols are based on established literature procedures.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This protocol is a classic and widely used method for the alkylation of diethyl malonate.
1. Preparation of Sodium Ethoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 250 mL of absolute ethanol.
-
Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
2. Alkylation:
-
To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate dropwise with stirring.
-
After the addition is complete, add 68.5 g (0.5 mol) of n-butyl bromide dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours.
3. Work-up and Purification:
-
After cooling, pour the reaction mixture into 500 mL of cold water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl n-butylmalonate. Expected Yield: 80-90%.
Protocol 2: Alkylation using Sodium Hydride in Tetrahydrofuran (THF)
This method utilizes the strong, non-nucleophilic base sodium hydride, which is particularly useful when transesterification is a concern.
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 12.0 g (0.3 mol) of a 60% dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with hexanes (3 x 20 mL) under a nitrogen atmosphere to remove the mineral oil.
-
Add 150 mL of anhydrous THF to the flask.
2. Alkylation:
-
Cool the suspension to 0 °C in an ice bath.
-
Add 48.0 g (0.3 mol) of diethyl malonate dropwise to the stirred suspension. Hydrogen gas will be evolved.
-
After the addition is complete and gas evolution has ceased, add 41.1 g (0.3 mol) of n-butyl bromide dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture and carefully quench by the slow addition of ethanol, followed by water.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation. Expected Yield: 65-98%.[1]
Protocol 3: Alkylation using Potassium Carbonate and a Phase-Transfer Catalyst (PTC)
This protocol employs a milder base and is advantageous for substrates that are sensitive to strong bases.
1. Reaction Setup:
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 80 mL of toluene, 35.9 g (0.26 mol) of finely powdered anhydrous potassium carbonate, 32.0 g (0.2 mol) of diethyl malonate, 27.4 g (0.2 mol) of n-butyl bromide, and 1.5 g (4 mmol) of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.[2]
2. Alkylation:
-
Stir the mixture vigorously and heat to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.[2]
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.[2]
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.[2]
-
Purify the residue by vacuum distillation to yield the product.[2]
Protocol 4: Alkylation using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a strong, non-nucleophilic, organic-soluble base that can be used for malonic ester alkylation, particularly in cases where mild, homogenous conditions are desired.
1. Reaction Setup:
-
In a round-bottom flask, dissolve diethyl malonate (1 equivalent) and an alkyl halide (1.1 equivalents) in dichloromethane.[3]
2. Alkylation:
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can vary depending on the reactivity of the alkyl halide.
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl to remove DBU.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Expected Yield: Good to excellent.[3]
Visualizing the Synthesis and Base Selection
To better understand the malonic ester synthesis workflow and the factors influencing the choice of base, the following diagrams are provided.
References
Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted malonic acids. The following sections detail the experimental protocols and performance data to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
Introduction to HPLC Analysis of Substituted Malonic Acids
Substituted malonic acids are a diverse class of dicarboxylic acids that play crucial roles in various biochemical pathways and are often key intermediates in pharmaceutical synthesis. Accurate and precise quantification of these compounds is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of these polar compounds. The validation of these HPLC methods is critical to ensure the reliability and accuracy of the analytical data.
This guide focuses on comparing different HPLC methods, primarily Reverse-Phase (RP-HPLC) and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), used for the analysis of malonic acid and its substituted derivatives, including methylmalonic acid and diethylmalonic acid.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for substituted malonic acid analysis.
Caption: General workflow for the development and validation of an HPLC method.
Comparison of Validated HPLC Methods
The following tables summarize the performance of different validated HPLC methods for the analysis of malonic acid, methylmalonic acid, and diethylmalonic acid.
Table 1: HPLC Method for Malonic Acid in Wastewater
| Parameter | Performance |
| Linearity (Concentration Range) | R² > 0.99 (2 - 200 mg/L) |
| Limit of Detection (LOD) | 0.565 mg/L |
| Limit of Quantitation (LOQ) | 1.713 mg/L |
| Accuracy (Recovery) | 54.72% - 99.70% |
| Precision (RSD) | Not Reported |
Table 2: HPLC-MS/MS Method for Methylmalonic Acid in Human Serum
| Parameter | Performance |
| Linearity (Concentration Range) | r = 0.9991 (42.3 - 4230 nmol/L)[1] |
| Limit of Detection (LOD) | 13.6 nmol/L[1] |
| Limit of Quantitation (LOQ) | 42.3 nmol/L[1] |
| Accuracy | Bias = -12.727[2] |
| Precision (Within and Between Day) | 0.7% - 7.5%[2] |
Table 3: RP-HPLC Method for Diethylmalonic Acid
| Parameter | Performance |
| Linearity (Concentration Range) | Not Reported |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
| Accuracy | 94.4% - 114.1% |
| Precision (RSD) | 6.1% - 24.8% |
Detailed Experimental Protocols
Method 1: HPLC Analysis of Malonic Acid in Wastewater
This method is suitable for the quantification of malonic acid in environmental water samples.[3]
-
Instrumentation: Shimadzu HPLC system with a UV detector.[3]
-
Column: C18 reverse phase column (5 µm, 4.6 x 250 mm).[4]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (90:10 v/v).[3][4]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Standard stock solutions of malonic acid (2000 mg/L) are prepared in deionized water. Working standards are prepared by serial dilution.[3]
-
Standard Preparation: A stock solution of malonic acid is prepared in deionized water. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 2 to 200 mg/L.[3]
Method 2: HPLC-MS/MS Analysis of Methylmalonic Acid in Human Serum
This highly sensitive method is designed for the quantification of methylmalonic acid in clinical samples.[1][5]
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer.[1][5]
-
Column: Luna Omega C18 column with a PS C18 precolumn guard.[1]
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water (Mobile Phase A) and 0.5% (v/v) formic acid in acetonitrile (Mobile Phase B).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Detection: Negative electrospray ionization and multiple reaction monitoring (MRM) mode.[1]
-
Sample Preparation: 200 μL of human serum is pretreated by ultrafiltration using a VIVASPIN 500 ultrafiltration column.[1]
-
Standard Preparation: Commercially available standards are used to prepare calibrators and controls in a blank serum matrix.[2]
Method 3: RP-HPLC Analysis of Diethylmalonic Acid
This method is applicable for the analysis of dicarboxylic acid cross-linkers, including diethylmalonic acid.
-
Instrumentation: HPLC with UV detection.
-
Column: Information not specified in the provided search results.
-
Mobile Phase: Information not specified in the provided search results.
-
Flow Rate: Information not specified in the provided search results.
-
Detection: UV detection.
-
Sample Preparation: Detailed sample preparation for this specific application was not available in the provided search results.
-
Standard Preparation: Detailed standard preparation for this specific application was not available in the provided search results.
Conclusion
The selection of an appropriate HPLC method for the analysis of substituted malonic acids depends on the specific analyte, the sample matrix, and the required sensitivity. For environmental samples with higher concentrations of malonic acid, a standard RP-HPLC method with UV detection can be effective and economical. For clinical applications requiring high sensitivity and specificity for analytes like methylmalonic acid in complex biological matrices, an HPLC-MS/MS method is the preferred choice. The validation data presented in this guide demonstrates that robust and reliable methods are available for the accurate quantification of this important class of compounds. Researchers should carefully consider the validation parameters of each method to ensure it meets the requirements of their specific application.
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Development and validation of a simple HPLC-MS/MS method for the quantification of methylmalonic acid in human serum without a derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ¹H and ¹³C NMR Spectroscopy for the Characterization of Dialkylmalonic Esters
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. For the characterization of dialkylmalonic esters, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical, yet distinct, information. This guide offers an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid researchers in leveraging their full potential for the analysis of this important class of compounds.
¹H NMR vs. ¹³C NMR: A Head-to-Head Comparison
Proton and carbon-13 NMR spectroscopy differ fundamentally in the atomic nuclei they probe, leading to significant differences in the type and quality of information obtained.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information Provided | Number of unique proton environments, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). | Number of unique carbon environments and their electronic environment (chemical shift). Provides direct insight into the carbon skeleton. |
| Sensitivity | High, due to the high natural abundance (99.98%) and gyromagnetic ratio of the ¹H nucleus. | Low, due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. |
| Spectral Complexity | Can be complex due to spin-spin coupling between neighboring protons, leading to multiplets. | Generally simpler spectra as ¹³C-¹³C coupling is rare due to low natural abundance. Spectra are often acquired with proton decoupling, resulting in single lines for each unique carbon. |
| Chemical Shift Range | Typically 0-12 ppm. | Typically 0-220 ppm, providing better resolution between signals. |
| Quantitative Analysis | Integration of signals is directly proportional to the number of protons, making it highly quantitative. | Quantitative analysis is more complex and often requires specific experimental setups due to variations in relaxation times and the Nuclear Overhauser Effect (NOE). |
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Dialkylmalonic Esters
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a homologous series of dialkylmalonic esters. The data illustrates how changes in the alkyl chain length and branching affect the chemical environment of the different nuclei.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Dialkylmalonic Esters in CDCl₃
| Compound | Methylene Protons (-CH₂-) of Malonate | Ester Alkyl Protons (-OCH₂- or -OC(CH₃)₃) | Other Alkyl Protons |
| Dimethyl Malonate | 3.40 (s) | 3.76 (s, -OCH₃) | - |
| Diethyl Malonate | 3.39 (s) | 4.20 (q, -OCH₂CH₃) | 1.28 (t, -OCH₂CH₃) |
| Di-n-butyl Malonate | 3.32 (s) | 4.12 (t, -OCH₂CH₂CH₂CH₃) | 1.63 (quint, -OCH₂CH₂CH₂CH₃), 1.39 (sext, -OCH₂CH₂CH₂CH₃), 0.93 (t, -OCH₂CH₂CH₂CH₃) |
| Di-tert-butyl Malonate | 3.16 (s) | 1.48 (s, -OC(CH₃)₃) | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Dialkylmalonic Esters in CDCl₃
| Compound | Carbonyl Carbon (C=O) | Methylene Carbon (-CH₂-) of Malonate | Ester Alkyl Carbons (-OCH₂- or -OC(CH₃)₃) | Other Alkyl Carbons |
| Dimethyl Malonate | 167.3 | 41.4 | 52.4 (-OCH₃) | - |
| Diethyl Malonate | 166.8 | 41.7 | 61.4 (-OCH₂CH₃) | 14.1 (-OCH₂CH₃) |
| Di-n-butyl Malonate | 167.0 | 41.8 | 65.2 (-OCH₂CH₂CH₂CH₃) | 30.6 (-OCH₂CH₂CH₂CH₃), 19.1 (-OCH₂CH₂CH₂CH₃), 13.6 (-OCH₂CH₂CH₂CH₃) |
| Di-tert-butyl Malonate | 165.7 | 43.4 | 81.6 (-OC(CH₃)₃) | 28.1 (-OC(CH₃)₃) |
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and appropriate experimental parameter selection.
1. Sample Preparation
A general protocol for preparing a dialkylmalonic ester sample for NMR analysis is as follows:
-
Sample Purity: Ensure the dialkylmalonic ester is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for dialkylmalonic esters.
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, a more concentrated sample (50-100 mg) is often required due to the lower sensitivity of the technique.
-
-
Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent (0.03% v/v).
2. NMR Data Acquisition
The following are representative experimental parameters for acquiring ¹H and ¹³C NMR spectra of dialkylmalonic esters. Specific parameters may need to be optimized based on the instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration in quantitative studies.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. For quantitative analysis, longer relaxation delays (e.g., 5 times the longest T₁ relaxation time) are crucial.
-
Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) is often necessary.
-
Spectral Width: 0-220 ppm.
Mandatory Visualization
The following diagrams illustrate key concepts in the NMR analysis of dialkylmalonic esters.
Caption: Information derived from ¹H and ¹³C NMR of a dialkylmalonic ester.
Caption: A typical experimental workflow for NMR analysis.
Conclusion
Both ¹H and ¹³C NMR spectroscopy are essential for the comprehensive characterization of dialkylmalonic esters. ¹H NMR provides rapid and sensitive information about the proton framework, including connectivity and relative abundance. In contrast, ¹³C NMR offers a direct and often simpler view of the carbon skeleton, which is fundamental to confirming the molecular structure. The choice of which technique to prioritize, or the decision to use both in conjunction, will depend on the specific analytical question at hand. For routine purity assessment and confirmation of known structures, ¹H NMR may suffice. However, for the unambiguous elucidation of novel dialkylmalonic esters or for detailed structural analysis, the complementary information provided by ¹³C NMR is invaluable. By understanding the strengths and limitations of each technique and employing rigorous experimental protocols, researchers can confidently characterize these important chemical entities.
A Comparative Guide to the Synthesis of Substituted Acetic Acids: Beyond Malonic Ester
For decades, the malonic ester synthesis has been a cornerstone in the organic chemist's toolbox for the preparation of mono- and di-substituted acetic acids. Its reliability and versatility have made it a go-to method in both academic and industrial research. However, the landscape of synthetic organic chemistry is ever-evolving, with the development of new methodologies that can offer advantages in terms of yield, substrate scope, and reaction conditions. This guide provides a critical comparison of the traditional malonic ester synthesis with prominent alternative methods for synthesizing substituted acetic acids, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic route for their specific target molecules.
The Benchmark: Malonic Ester Synthesis
The malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted acetic acid. The key steps are the deprotonation of the acidic α-hydrogen of the malonic ester, followed by nucleophilic attack on an alkyl halide. This process can be repeated to introduce a second alkyl group.
Logical Workflow of Malonic Ester Synthesis
Caption: General workflow of the malonic ester synthesis.
Key Alternative Synthetic Routes
Several alternative methods have emerged as powerful tools for the synthesis of substituted acetic acids. These include the acetoacetic ester synthesis, cyanoacetic ester synthesis, the Ivanov reaction, and modern catalytic approaches. Each method possesses distinct advantages and limitations that make it more or less suitable for a particular synthetic challenge.
Acetoacetic Ester Synthesis
A close cousin to the malonic ester synthesis, the acetoacetic ester synthesis utilizes ethyl acetoacetate as the starting material. The overall sequence of deprotonation, alkylation, hydrolysis, and decarboxylation is analogous. However, the final product is a substituted acetone derivative. To obtain a substituted acetic acid, an oxidative cleavage of the resulting ketone is necessary, adding a step to the overall synthesis.
Experimental Protocol: Acetoacetic Ester Synthesis for Substituted Acetic Acids (Two-Step)
-
Alkylation of Ethyl Acetoacetate: Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide. Ethyl acetoacetate is then added dropwise at room temperature, followed by the addition of the desired alkyl halide. The reaction mixture is refluxed until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation to Ketone: The alkylated product is then hydrolyzed with aqueous sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) and gentle heating to induce decarboxylation, yielding the corresponding substituted ketone.
-
Oxidative Cleavage to Carboxylic Acid: The resulting ketone is subjected to an oxidative cleavage reaction (e.g., using a strong oxidant like KMnO4 or through a haloform reaction if it's a methyl ketone) to yield the target substituted acetic acid.
Cyanoacetic Ester Synthesis
This method employs ethyl cyanoacetate as the starting material. The presence of the nitrile group enhances the acidity of the α-hydrogens, allowing for facile deprotonation and alkylation under similar conditions to the malonic ester synthesis. The key difference lies in the workup, where the nitrile group is hydrolyzed to a carboxylic acid, followed by decarboxylation.
Experimental Protocol: Cyanoacetic Ester Synthesis
-
Alkylation of Ethyl Cyanoacetate: A solution of sodium ethoxide in ethanol is prepared, to which ethyl cyanoacetate is added. The resulting enolate is then treated with an alkyl halide and the mixture is refluxed.
-
Hydrolysis and Decarboxylation: The alkylated cyanoacetic ester is then subjected to vigorous hydrolysis with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH followed by acidification). The initially formed β-cyano carboxylic acid readily decarboxylates upon heating to afford the substituted acetic acid.
The Ivanov Reaction
The Ivanov reaction offers a distinct approach utilizing a pre-formed Grignard-like reagent, the Ivanov reagent, which is a magnesium enolate of a carboxylic acid. This method is particularly useful for the synthesis of α-aryl acetic acids.
Experimental Protocol: Ivanov Reaction
-
Formation of the Ivanov Reagent: An aryl- or alkylacetic acid is treated with two equivalents of a Grignard reagent (e.g., isopropylmagnesium chloride) in an ethereal solvent like THF to form the dianionic Ivanov reagent.
-
Reaction with Electrophile: The Ivanov reagent is then reacted with an electrophile, such as an aldehyde, ketone, or alkyl halide, at low temperatures.
-
Workup: The reaction is quenched with an aqueous acid solution to yield the corresponding substituted acetic acid.
Modern Catalytic Carbonylation
Contemporary organic synthesis has seen the rise of catalytic methods, including carbonylation reactions. These methods often offer high atom economy and can proceed under milder conditions. For instance, the palladium-catalyzed carbonylation of alkyl halides in the presence of a nucleophile can be adapted to synthesize carboxylic acid derivatives.
Experimental Protocol: Palladium-Catalyzed Carbonylation of an Alkyl Halide
-
Reaction Setup: A reaction vessel is charged with the alkyl halide, a palladium catalyst (e.g., Pd(PPh3)4), a phosphine ligand, a base (e.g., a tertiary amine), and a suitable solvent (e.g., DMF).
-
Carbonylation: The vessel is pressurized with carbon monoxide (CO) gas, and the reaction mixture is heated.
-
Hydrolysis: After the reaction is complete, the resulting ester or amide intermediate is hydrolyzed under acidic or basic conditions to afford the substituted acetic acid.
Comparative Performance Data
The choice of synthetic method often hinges on quantitative metrics such as chemical yield, reaction time, and temperature. The following table summarizes typical experimental data for the synthesis of 2-phenylpropanoic acid, a common non-steroidal anti-inflammatory drug (NSAID), using the discussed methods.
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromoethylbenzene | NaOEt, H3O+, Heat | Reflux | 6-12 | 75-85 |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 1-bromoethylbenzene | NaOEt, H3O+, Heat, KMnO4 | Reflux, then RT | 8-16 | 60-70 |
| Cyanoacetic Ester Synthesis | Ethyl cyanoacetate, 1-bromoethylbenzene | NaOEt, conc. HCl, Heat | Reflux | 4-8 | 80-90 |
| Ivanov Reaction | Phenylacetic acid, Methyl iodide | i-PrMgCl, MeI | -20 to RT | 2-4 | 85-95 |
| Catalytic Carbonylation | 1-Bromoethylbenzene | Pd(OAc)2, PPh3, CO, H2O/Base | 80-120 | 12-24 | 70-80 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Logical Relationship of Synthetic Pathways
The following diagram illustrates the conceptual relationships between the different synthetic strategies for accessing substituted acetic acids.
Synthetic Strategies for Substituted Acetic Acids
Caption: Overview of synthetic routes to substituted acetic acids.
Conclusion: Selecting the Right Tool for the Job
The malonic ester synthesis remains a robust and reliable method for the preparation of a wide range of substituted acetic acids. However, for specific applications, alternative methods can offer significant advantages.
-
Cyanoacetic Ester Synthesis: Often provides higher yields and shorter reaction times compared to the malonic ester synthesis, making it an excellent alternative for many targets.
-
Ivanov Reaction: Is particularly well-suited for the synthesis of α-aryl acetic acids and can offer high yields under relatively mild conditions.
-
Acetoacetic Ester Synthesis: While requiring an additional oxidative cleavage step to yield the carboxylic acid, it can be a viable route if the corresponding ketone is also a target of interest or if the starting materials are more readily available.
-
Catalytic Carbonylation: Represents a modern and atom-economical approach. While it may require specialized equipment for handling carbon monoxide and optimization of catalytic conditions, it holds great promise for large-scale and environmentally benign syntheses.
Ultimately, the choice of synthetic route will depend on a careful consideration of factors such as the specific structure of the target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the experimental capabilities of the laboratory. By understanding the nuances of each method presented in this guide, researchers can make more informed decisions to streamline their synthetic efforts and accelerate the pace of discovery.
A Comparative Guide to the Purification of Substituted Malonic Acids
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials and intermediates is paramount. Substituted malonic acids are versatile building blocks in organic synthesis, and their effective purification is a critical step to ensure high yields and desired purity of final products. This guide provides an objective comparison of common purification techniques for substituted malonic acids, supported by experimental data from various sources.
Comparison of Purification Techniques
The choice of purification method for substituted malonic acids depends on several factors, including the physical state of the compound (solid or liquid), its stability, and the nature of the impurities. The most common techniques employed are acid-base extraction, column chromatography, and recrystallization.
| Purification Technique | Compound Type | Purity | Yield | Reference |
| Acid-Base Extraction | Mono-substituted malonic acid half oxyesters | High (qualitative) | Good to Excellent | [1] |
| 2-Benzylmalonic acid | Not specified | 41% | ||
| Flash Column Chromatography | Diethyl 2-(perfluorophenyl)malonate | High (qualitative) | 47% | [2] |
| Diethyl methylmalonate | High (qualitative) | 76% | [3] | |
| Diethyl allylmalonate | High (qualitative) | 81% | [4] | |
| Diethyl hexylmalonate | High (qualitative) | 93% | [4] | |
| Recrystallization | 2-Phenyl-2-propyl Meldrum's acid | High (qualitative) | 56% | |
| Reactive Extraction | Malonic Acid (unsubstituted) | Extraction Efficiency: 73.5% | Not Applicable | [5] |
Note: The yields reported for flash column chromatography and recrystallization often refer to the overall yield of a synthetic step where purification is the final part, not the yield of the purification process itself. Purity is often determined by NMR or other spectroscopic methods and stated qualitatively as "pure" in the source literature.
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These are generalized protocols and may require optimization for specific substituted malonic acids.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid groups in malonic acids to separate them from neutral or basic impurities. The acidic compound is converted to its water-soluble salt, which is then extracted into an aqueous phase.
Protocol:
-
Dissolution: Dissolve the crude substituted malonic acid in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated malonic acid salt will partition into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base solution to ensure complete recovery.
-
Washing (Optional): The organic layer, now free of the acidic product, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to recover any neutral impurities.
-
Acidification and Re-extraction: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2). The protonated, less water-soluble malonic acid will precipitate or form an oily layer.
-
Isolation: Extract the purified malonic acid back into an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.
References
- 1. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Confirming the Molecular Structure of Methyl-Pentyl-Malonic Acid: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, unequivocally determining the three-dimensional structure of a novel compound is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural confirmation of methyl-pentyl-malonic acid, a substituted dicarboxylic acid. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.
The precise arrangement of atoms within a molecule dictates its physical and chemical properties, making accurate structural elucidation paramount in fields ranging from materials science to pharmacology. While several analytical methods can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous determination of a molecule's three-dimensional architecture.[1][2][3]
Unambiguous Structure Determination with X-ray Crystallography
X-ray crystallography is a powerful technique that relies on the diffraction of X-rays by a single, well-ordered crystal.[1][3] By analyzing the pattern of diffracted X-rays, scientists can generate a three-dimensional electron density map of the molecule, revealing the precise positions of individual atoms and the bonds between them.[1] This method provides definitive information on bond lengths, bond angles, and stereochemistry.
Experimental Workflow for Crystallographic Analysis
The process of determining a crystal structure using X-ray diffraction involves several key stages, from crystal growth to data analysis and structure refinement. The following diagram illustrates a typical workflow for the structural confirmation of this compound.
Caption: Experimental workflow for the structural determination of this compound via X-ray crystallography.
Detailed Experimental Protocols
Success in X-ray crystallography is highly dependent on the quality of the single crystal. The following protocols provide a starting point for the synthesis, crystallization, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via the malonic ester synthesis.[4][5]
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
Alkylation 1 (Methylation): The enolate is reacted with a methyl halide (e.g., methyl iodide) to introduce the methyl group.[6]
-
Alkylation 2 (Pentylation): The resulting methylmalonic ester is then deprotonated with a strong base and subsequently reacted with a pentyl halide (e.g., 1-bromopentane).
-
Hydrolysis and Decarboxylation: The dialkylated ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation of one of the carboxylic acid groups, yielding this compound.
Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step.[1][7] Several methods should be attempted:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is allowed to evaporate slowly in a loosely covered container.[8]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble.[8] Crystals may form at the interface.
Key Considerations for Crystal Growth:
-
Purity: The starting material must be of high purity.[8]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[8]
-
Temperature: Slow cooling of a saturated solution can also induce crystallization.[8]
-
Patience: Crystal growth can take anywhere from hours to weeks.[7]
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3][7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled in a stream of cold nitrogen gas. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1][3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[9] The structure is then solved using computational methods (e.g., direct methods) to generate an initial electron density map.[1] This model is then refined to best fit the experimental data.[9]
Comparison with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used for characterization and can be considered complementary or as alternatives when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[1][3] | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to grow.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), stereochemical relationships (NOE), dynamic processes in solution. | Provides detailed information about the structure in solution; non-destructive. | Does not provide absolute 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H). | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Expected Crystallographic Data for this compound
While specific data for this compound is not available in public databases, a successful crystallographic analysis would yield a set of parameters that define the crystal and molecular structure. An example of the type of data that would be generated is presented below.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell.[9] |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |
Conclusion
For the unequivocal confirmation of the structure of this compound, single-crystal X-ray crystallography is the most powerful and definitive method. It provides a complete three-dimensional picture of the molecule, which is invaluable for understanding its chemical behavior and for applications in drug design and materials science. While other techniques such as NMR and mass spectrometry are essential for routine characterization and can provide complementary structural information, they do not offer the same level of unambiguous detail as a crystal structure. The protocols and comparative data presented in this guide are intended to assist researchers in the successful application of these techniques for the structural elucidation of novel compounds.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. How To [chem.rochester.edu]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Methyl-Pentyl-Malonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical results for methyl-pentyl-malonic acid, a dicarboxylic acid of interest in various research and drug development contexts. In the absence of publicly available, direct experimental data for this compound, this document outlines the expected performance of well-established analytical techniques and provides detailed experimental protocols based on methodologies validated for structurally similar organic acids, such as methylmalonic acid.[1][2][3] The principles of analytical method validation, as outlined by regulatory bodies like the FDA, form the basis of this guide, ensuring that methods are accurate, specific, reproducible, and reliable.[4][5]
Comparative Analysis of Analytical Techniques
The quantification of organic acids like this compound in biological matrices is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][6][7] Both techniques offer high sensitivity and selectivity, which are crucial for accurate quantification in complex samples.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[1][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a prominent and widely used technique for the analysis of organic acids due to its high sensitivity and selectivity.[2][8][10] It often requires minimal sample preparation and can be adapted for high-throughput analysis.[10]
The choice between GC-MS and LC-MS/MS will depend on several factors, including the specific matrix, the required sensitivity, available instrumentation, and the desired sample throughput.
Data Presentation: Expected Performance of Validated Methods
The following table summarizes the expected quantitative performance characteristics for the analysis of a dicarboxylic acid like this compound, based on published data for similar analytes.[1][2][6][7][11] These parameters are critical for the validation of any new analytical method.[4][5][12]
| Performance Characteristic | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µmol/L | 0.01 - 0.1 µmol/L |
| Limit of Quantification (LOQ) | 0.05 - 2 µmol/L | 0.02 - 0.2 µmol/L |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% CV) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for analogous organic acids and should be optimized and validated for the specific analysis of this compound.
GC-MS Analysis Protocol
-
Sample Preparation (Solid-Phase Extraction):
-
To an aliquot of the biological sample (e.g., 100 µL of serum or plasma), add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform a solid-phase extraction (SPE) using a strong anion-exchange (SAX) cartridge to isolate the acidic components.[2]
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the organic acids from the cartridge using an acidic solvent mixture.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried residue.
-
Heat the mixture to ensure complete derivatization of the carboxylic acid groups to their more volatile silyl esters.[1]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A suitable capillary column for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the derivatized this compound and its internal standard.
-
-
LC-MS/MS Analysis Protocol
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of the biological sample (e.g., 50 µL of serum or plasma), add an internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Liquid Chromatograph Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Tandem Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and its internal standard, ensuring high selectivity and sensitivity.[2]
-
-
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Optimization and performance of a rapid gas chromatography-mass spectrometry analysis for methylmalonic acid determination in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of methylmalonic acid in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of methylmalonic acid and other dicarboxylic acids in normal serum and urine using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. metbio.net [metbio.net]
- 10. LC-MS/MS Method for High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine: Method for Analyzing Isomers Without Chromatographic Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
A Comparative Guide to Malonic Ester Synthesis: Traditional vs. Modern Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of traditional malonic ester synthesis with modern alternatives, supported by experimental data.
The malonic ester synthesis has long been a cornerstone in organic chemistry for the preparation of substituted carboxylic acids. Its reliability and versatility have made it a staple in both academic and industrial laboratories. However, the evolution of synthetic methodology has introduced a host of new techniques that offer significant advantages in terms of efficiency, stereoselectivity, and milder reaction conditions. This guide provides a detailed comparison of the traditional malonic ester synthesis with three prominent modern alternatives: Asymmetric Phase-Transfer Catalysis, Photoredox Catalysis, and Enzymatic Desymmetrization.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data for each method, offering a glimpse into their respective capabilities.
Table 1: Traditional Malonic Ester Synthesis
| Product | Alkyl Halide | Base | Solvent | Reaction Time | Yield |
| Diethyl butylmalonate | 1-Bromobutane | Sodium Ethoxide | Ethanol | 2 hours | ~80% |
| Diethyl benzlmalonate | Benzyl Bromide | Sodium Ethoxide | Ethanol | 1.5 hours | ~85% |
Table 2: Asymmetric Phase-Transfer Catalysis
| Substrate | Alkyl Halide | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) |
| α-Aryl-α-methylmalonate | Benzyl Bromide | Cinchona-derived ammonium salt | Toluene, 0 °C, 50% aq. KOH | up to 99% | up to 98% |
| α-Alkyl-α-methylmalonate | Allyl Bromide | Chiral Quaternary Ammonium Salt | Toluene, -20 °C, CsOH·H₂O | 95% | 96% |
Table 3: Photoredox Catalysis
| Reaction Type | Substrates | Catalyst | Conditions | Yield |
| Three-component reaction | Styrene, Diethyl Malonate, CO₂ | 4DPAIPN | MeCN, rt, blue LEDs, 4 atm CO₂ | 48-99% |
| Hydrodecarboxylation | Substituted Malonic Acids | Fukuzumi's acridinium photooxidant | TFE, rt, visible light | Good to excellent yields |
Table 4: Enzymatic Desymmetrization
| Substrate | Enzyme | Reaction | Yield | Enantiomeric Excess (ee) |
| Prochiral dialkylated malonate diester | Pig Liver Esterase (PLE) | Hydrolysis | 69-85% | 70-91% |
| Prochiral 3-arylglutarate diester | Candida antarctica Lipase B (CAL-B) | Hydrolysis | >95% | >99% |
In-Depth Analysis of Synthetic Methods
Traditional Malonic Ester Synthesis
The classical approach involves the deprotonation of a malonic ester with a strong base to form a stabilized enolate, which then undergoes nucleophilic substitution with an alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired substituted carboxylic acid.
Advantages:
-
Well-established and reliable methodology.
-
Uses readily available and inexpensive starting materials.
-
Applicable to a wide range of primary and some secondary alkyl halides.
Disadvantages:
-
Requires stoichiometric amounts of strong base (e.g., sodium ethoxide).
-
Harsh reaction conditions (reflux temperatures) can be incompatible with sensitive functional groups.
-
Lack of stereocontrol, leading to racemic mixtures for chiral products.
-
Risk of over-alkylation, leading to dialkylated byproducts.[1]
Asymmetric Phase-Transfer Catalysis
This modern approach utilizes a chiral phase-transfer catalyst to shuttle the enolate from an aqueous or solid phase into an organic phase where it reacts with an alkyl halide. The chiral environment of the catalyst directs the alkylation to occur stereoselectively.
Advantages:
-
Excellent enantioselectivity for the synthesis of chiral carboxylic acids.[2]
-
Mild reaction conditions (often room temperature or below).
-
Avoids the need for strictly anhydrous solvents.
-
High chemical yields are achievable.[2]
Disadvantages:
-
The catalyst can be expensive and may require careful selection for a specific substrate.
-
Reaction optimization can be necessary to achieve high enantioselectivity.
Photoredox Catalysis
Visible-light photoredox catalysis employs a photocatalyst that, upon light absorption, can initiate single-electron transfer processes. This allows for the generation of radical intermediates from malonic esters or their derivatives under exceptionally mild conditions, enabling novel transformations that are not accessible through traditional ionic pathways.
Advantages:
-
Extremely mild reaction conditions (room temperature, visible light).[3][4]
-
Enables unique bond formations, such as the direct carboxylation of styrenes with malonic esters and CO2.[3][4]
-
High functional group tolerance.
-
Catalytic approach reduces waste.
Disadvantages:
-
Requires specialized equipment (e.g., specific wavelength LEDs).
-
The scope of reactions and substrates is still under active development.
-
Mechanistic pathways can be complex.
Enzymatic Desymmetrization
This biocatalytic method utilizes enzymes, typically lipases or esterases, to selectively hydrolyze one of the two ester groups of a prochiral disubstituted malonic ester. This results in the formation of a chiral monoester with high enantiopurity.
Advantages:
-
Exceptional enantioselectivity, often exceeding 99% ee.
-
Environmentally friendly, operating in aqueous media under mild temperature and pH conditions.
-
High chemo- and regioselectivity.
Disadvantages:
-
Substrate scope can be limited by the enzyme's specificity.
-
Enzymes can be sensitive to reaction conditions and may require specific buffering.
-
Reaction times can be longer compared to traditional chemical methods.
Experimental Protocols
Traditional Malonic Ester Synthesis: Synthesis of Pentanoic Acid
Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, 1-bromobutane, sulfuric acid, water.
Procedure:
-
Sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The mixture is heated to reflux, and 1-bromobutane is added slowly. Reflux is continued for 2 hours.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The residue is treated with a dilute solution of sulfuric acid and heated to reflux to effect hydrolysis and decarboxylation.
-
After cooling, the product is extracted with an organic solvent, washed, dried, and purified by distillation.
Asymmetric Phase-Transfer Catalysis: α-Benzylation of a Malonate Derivative
Materials: α-Aryl-α-methylmalonate, benzyl bromide, cinchona-derived phase-transfer catalyst, toluene, 50% aqueous potassium hydroxide.
Procedure:
-
The α-aryl-α-methylmalonate and the chiral phase-transfer catalyst are dissolved in toluene.
-
The mixture is cooled to 0 °C, and 50% aqueous potassium hydroxide is added.
-
Benzyl bromide is added dropwise, and the reaction is stirred vigorously at 0 °C until completion (monitored by TLC).
-
The reaction is quenched with water, and the layers are separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography to yield the enantioenriched α-benzylated malonate.
Photoredox-Catalyzed Three-Component Reaction
Materials: Styrene, diethyl malonate, 4DPAIPN (photocatalyst), cesium carbonate, dry acetonitrile, carbon dioxide.
Procedure:
-
A reaction vessel is charged with the styrene derivative, diethyl malonate, 4DPAIPN, and cesium carbonate.
-
The vessel is sealed, evacuated, and backfilled with carbon dioxide (4 atm).
-
Dry acetonitrile is added, and the mixture is irradiated with blue LEDs at room temperature with vigorous stirring for 20 hours.[4]
-
The reaction mixture is then treated with methyl iodide and heated to 60 °C overnight.[4]
-
After cooling, the solvent is removed, and the residue is purified by column chromatography.[4]
Enzymatic Desymmetrization of a Prochiral Malonate
Materials: Prochiral disubstituted malonate diester, Pig Liver Esterase (PLE), phosphate buffer (pH 7.0), sodium hydroxide solution (0.1 M).
Procedure:
-
The prochiral malonate diester is suspended in a phosphate buffer (pH 7.0).
-
Pig Liver Esterase (PLE) is added to the suspension.
-
The reaction is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of a 0.1 M sodium hydroxide solution using a pH-stat.
-
The reaction is monitored by the consumption of the base.
-
Upon completion, the mixture is acidified and extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield the chiral monoester, which can be purified further if necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and logical relationships of the described synthetic methods.
Caption: Workflow for the traditional malonic ester synthesis.
Caption: Asymmetric synthesis via phase-transfer catalysis.
Caption: General scheme for photoredox-catalyzed functionalization.
Caption: Enzymatic desymmetrization of a prochiral malonate.
Conclusion: Choosing the Right Tool for the Job
The traditional malonic ester synthesis remains a viable and cost-effective method for producing a range of substituted carboxylic acids. However, for syntheses demanding high stereocontrol, mild conditions, or novel reactivity, modern alternatives offer compelling advantages.
-
Asymmetric phase-transfer catalysis is the method of choice for accessing enantioenriched chiral carboxylic acids.
-
Photoredox catalysis opens doors to previously inaccessible transformations under exceptionally mild conditions, making it ideal for late-stage functionalization and complex molecule synthesis.
-
Enzymatic desymmetrization provides an environmentally friendly and highly selective route to chiral building blocks, particularly valuable in the pharmaceutical industry.
The selection of the optimal synthetic method will ultimately depend on the specific target molecule, the required level of stereochemical purity, the scale of the reaction, and the available resources. This guide serves as a starting point for researchers to make informed decisions and to explore the expanding toolkit of modern organic synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. Visible Light Photoredox‐Catalyzed Three‐Component Reaction of Styrenes with Malonic Esters and CO2 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyl-Pentyl-Malonic Acid in a Laboratory Setting
Core Principles for Disposal
The fundamental principle for the disposal of methyl-pentyl-malonic acid is to treat it as a hazardous waste. This is due to its acidic nature and potential for environmental harm if not handled correctly. The disposal process must adhere to local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield to protect against splashes.
-
A laboratory coat.
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams, particularly bases, oxidizing agents, or reducing agents, as this could trigger a hazardous reaction.[1]
-
It should be collected in a designated, properly labeled hazardous waste container.
-
-
Containerization:
-
Use a container made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE).
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be cool and dry, away from heat sources and direct sunlight.[2]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Sweep up the absorbed material and place it in the designated hazardous waste container.[1]
-
Clean the spill area with soap and water.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1] This can cause damage to plumbing and harm aquatic ecosystems.
-
Key Experimental Data from Related Compounds
To better understand the potential hazards, the following table summarizes key quantitative data from the Safety Data Sheets of related malonic acid compounds.
| Property | Malonic Acid | Diethyl Malonate |
| CAS Number | 141-82-2[3][4] | 105-53-3[5] |
| Molecular Formula | C₃H₄O₄[3] | C₇H₁₂O₄[5] |
| Melting Point | 135-137 °C (decomposes)[3] | Not Available |
| Boiling Point | Decomposes[3] | 199 °C[5] |
| pKa₁ | 2.83[3] | Not Available |
| pKa₂ | 5.69[3] | Not Available |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl-pentyl-malonic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl-pentyl-malonic acid, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various stages of handling this compound.
| Operational Stage | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (in open air) | Safety goggles | Nitrile or neoprene gloves | Lab coat | N95 respirator if dust is generated |
| Weighing and Aliquoting (in ventilated enclosure) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| In-Solution Handling (e.g., dissolution, reaction) | Safety goggles or face shield | Nitrile or neoprene gloves | Lab coat or chemical-resistant apron | Use in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over lab coat | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area |
| Waste Disposal | Safety goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handling sealed containers |
It is imperative to always wash hands thoroughly after handling the chemical, even when gloves have been worn.[1][4] Contaminated clothing should be removed and washed before reuse.[4]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and accidents.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents.[1]
-
Ensure the container is tightly sealed.[1]
-
Keep away from food and drink.[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.[1][4] If the material is a powder, handle it carefully.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of handling.[1]
3. Experimental Procedures:
-
When dissolving or reacting this compound, add it slowly to the solvent or reaction mixture to control any potential exothermic reactions.
-
Always add acid to water, never the other way around, to prevent violent spattering.[5]
-
Ensure all glassware is clean and free of contaminants.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
1. Waste Collection:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
2. Waste Treatment and Disposal:
-
Acidic waste should be neutralized before disposal if required by institutional and local regulations. This is typically done by slowly adding a weak base (e.g., sodium bicarbonate) while monitoring the pH.
-
Dispose of the neutralized waste or the sealed container of solid waste through your institution's hazardous waste disposal program.
-
Never pour chemical waste down the drain or dispose of it with regular trash.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, use an appropriate absorbent material, scoop it up, and place it in a suitable container for disposal.[5] For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a safe and productive laboratory environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
